Product packaging for 4-IBP(Cat. No.:CAS No. 155798-08-6)

4-IBP

Numéro de catalogue: B1662890
Numéro CAS: 155798-08-6
Poids moléculaire: 420.3 g/mol
Clé InChI: HELCSESNNDZLFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-IBP is a sigma-1 (σ1) receptor ligand (Ki = 1.7 nM). It is selective for σ1 over σ2 receptors (Ki = 25.2 nM). It inhibits the growth and migration of PC3 prostate cancer and A549 non-small cell lung cancer (NSCLC) cells, as well as the migration of C32 melanoma and U373 MG glioblastoma cells, when used at a concentration of 10 µM. This compound (2 mg/kg) increases survival in a U373 MG mouse xenograft model. It also increases firing of serotonergic neurons in the rat dorsal raphe nucleus when administered at a dose of 2 mg/kg.>This compound is a selective σ1 agonist with a high level of affinity for the σ1 receptor (Ki = 1.7 nM) and a moderate affinity for the σ2 receptor (Ki = 25.2 nM). IC50 value: 1.7 nM (Ki)Target: σ1in vitro: this compound is a σ1 receptor agonist, decreases the migration of human cancer cells, including glioblastoma cells. This compound is used to investigate whether targeting theσ1 receptor could modify in vitro the migration rates of human cancer cells and increase the sensitivity of metastasizing human A549 NSCLC cells and infiltrating human glioblastoma cells to cytotoxic insults of either proapoptotic or proautophagic drugs. in vivo: this compound increases the antitumor effects of temozolomide and irinotecan in immunodeficient mice that were orthotopically grafted with invasive cancer cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21IN2O B1662890 4-IBP CAS No. 155798-08-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELCSESNNDZLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165969
Record name N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155798-12-2
Record name N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155798122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Iodophenylboronic Acid: A Core Component in Synthesis and a Potential Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – 4-Iodophenylboronic acid, a versatile organoboron compound, is a critical reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Beyond its synthetic utility, emerging research highlights its potential biological activities, including antibacterial and antibiofilm properties, positioning it as a molecule of interest for researchers, chemists, and drug development professionals. This technical guide provides an in-depth overview of the chemical properties, synthesis, key reactions, and potential biological implications of 4-iodophenylboronic acid.

Core Chemical and Physical Properties

4-Iodophenylboronic acid is a white to off-white crystalline powder. A comprehensive summary of its key physicochemical properties is provided in the table below, offering a valuable resource for reaction planning and safety considerations.

PropertyValueSource
Molecular Formula C₆H₆BIO₂[1]
Molecular Weight 247.83 g/mol [2]
Melting Point 326-330 °C[2]
Boiling Point (Predicted) 333.1 ± 44.0 °C
pKa (Predicted) 8.29 ± 0.10
Solubility Soluble in Methanol
Appearance White to off-white powder[1]

Table 1: Physicochemical Properties of 4-Iodophenylboronic Acid

Synthesis of 4-Iodophenylboronic Acid

A common laboratory-scale synthesis of 4-iodophenylboronic acid involves the reaction of 1,4-diiodobenzene with a strong base, such as n-butyllithium, followed by quenching with a trialkyl borate, and subsequent acidic workup.

Experimental Protocol: Synthesis from 1,4-Diiodobenzene

Materials:

  • 1,4-Diiodobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is placed under an inert atmosphere of argon or nitrogen.

  • Initial Reaction: 1,4-diiodobenzene is dissolved in anhydrous THF in the flask and cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium is added dropwise to the cooled solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional hour at this temperature.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of aqueous HCl. The aqueous layer is extracted with diethyl ether.

  • Drying and Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 4-iodophenylboronic acid.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Iodophenylboronic Acid 1,4-Diiodobenzene 1,4-Diiodobenzene Reaction Mixture Reaction Mixture 1,4-Diiodobenzene->Reaction Mixture Dissolve Anhydrous THF Anhydrous THF Anhydrous THF->Reaction Mixture n-BuLi n-Butyllithium Lithiation Lithiation n-BuLi->Lithiation Triisopropyl borate Triisopropyl borate Borylation Borylation Triisopropyl borate->Borylation HCl (aq) Aqueous HCl Quenching Quenching HCl (aq)->Quenching Product 4-Iodophenylboronic Acid Reaction Mixture->Lithiation -78 °C Lithiation->Borylation -78 °C Borylation->Quenching Overnight Stirring Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Purification->Product

Caption: Workflow for the synthesis of 4-iodophenylboronic acid.

Key Chemical Reactions: The Suzuki-Miyaura Cross-Coupling

4-Iodophenylboronic acid is a cornerstone reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl compounds. This reaction involves the palladium-catalyzed coupling of the organoboronic acid with an aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole

Materials:

  • 4-Iodophenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Catalyst Preparation: In a round-bottom flask under an inert atmosphere, palladium(II) acetate and triphenylphosphine are dissolved in toluene. The mixture is stirred for 15 minutes at room temperature to form the active palladium(0) catalyst.

  • Reaction Mixture: To the catalyst solution, 4-iodophenylboronic acid, 4-bromoanisole, and an aqueous solution of potassium carbonate are added.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the corresponding biaryl product.

Suzuki_Coupling_Pathway cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product Aryl_Halide Ar-X (4-Bromoanisole) Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)₂ (4-Iodophenylboronic acid) Boronic_Acid->Transmetalation Base Base (K₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity: A Potential Quorum Sensing Inhibitor

Recent studies have highlighted the potential of 4-iodophenylboronic acid as an antibacterial and antibiofilm agent. While the precise mechanism is still under investigation, it is hypothesized that its activity may be linked to the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms.

By interfering with QS signaling pathways, 4-iodophenylboronic acid may disrupt these coordinated bacterial behaviors, rendering them more susceptible to conventional antibiotics and the host immune system. This mode of action is a promising area of research for the development of new anti-infective therapies that are less likely to promote antibiotic resistance.

Quorum_Sensing_Inhibition cluster_qs Hypothesized Mechanism of Action Bacteria Bacteria Signal_Molecule Autoinducer Signal Molecules Bacteria->Signal_Molecule Production Receptor Bacterial Receptor Signal_Molecule->Receptor Binding Gene_Expression Virulence & Biofilm Gene Expression Receptor->Gene_Expression Activation Inhibitor 4-Iodophenylboronic Acid Inhibitor->Inhibition Inhibition->Receptor Interference

Caption: Proposed inhibition of bacterial quorum sensing by 4-iodophenylboronic acid.

Safety and Handling

4-Iodophenylboronic acid is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Conclusion

4-Iodophenylboronic acid is a valuable and versatile molecule with significant applications in synthetic organic chemistry. Its role in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for the construction of complex organic molecules. Furthermore, its emerging biological activities, particularly as a potential inhibitor of bacterial quorum sensing, open up new avenues for research in the development of novel antimicrobial strategies. This guide provides a foundational understanding of the core properties and applications of 4-iodophenylboronic acid, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-iodophenylboronic acid, a critical reagent in modern organic chemistry, particularly in the realm of carbon-carbon bond formation. The methodologies detailed herein are compiled from established chemical literature and patents, offering a robust resource for laboratory and process development applications.

Synthesis of 4-Iodophenylboronic Acid

The most common and efficient laboratory-scale synthesis of 4-iodophenylboronic acid involves the monolithiation of 1,4-diiodobenzene followed by reaction with a trialkyl borate. This method offers a direct route to the desired product.

Reaction Scheme

The overall reaction can be depicted as follows:

Experimental Protocol: Synthesis via Lithiation

This protocol is adapted from established procedures for the synthesis of arylboronic acids.

Materials:

Reagent/SolventMolecular WeightQuantity (mmol)Volume/Mass
1,4-Diiodobenzene329.91 g/mol 10.03.30 g
n-Butyllithium (2.5 M in hexanes)64.06 g/mol 11.04.4 mL
Triisopropyl borate188.08 g/mol 13.02.9 mL
Diethyl ether (anhydrous)74.12 g/mol -50 mL
Hydrochloric acid (1 M)36.46 g/mol -As needed
Sodium hydroxide (1 M)40.00 g/mol -As needed
Ethyl acetate88.11 g/mol -For extraction
Saturated brine solution--For washing
Anhydrous magnesium sulfate120.37 g/mol -For drying

Procedure:

  • Reaction Setup: A dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled. The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Initial Reaction Mixture: 1,4-diiodobenzene (3.30 g, 10.0 mmol) is dissolved in 50 mL of anhydrous diethyl ether in the reaction flask.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 30 minutes.

  • Boronation: Triisopropyl borate (2.9 mL, 13.0 mmol) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is quenched by the slow addition of 20 mL of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated brine solution (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-iodophenylboronic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage reagents 1,4-Diiodobenzene n-Butyllithium Triisopropyl borate reaction Lithiation & Boronation (-78°C to RT) reagents->reaction Anhydrous Et₂O quench Acidic Quench (1M HCl) reaction->quench extraction Liquid-Liquid Extraction (EtOAc/H₂O) quench->extraction drying Drying (MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude 4-Iodophenylboronic Acid evaporation->crude_product

Caption: Workflow for the synthesis of 4-iodophenylboronic acid.

Purification of 4-Iodophenylboronic Acid

Purification of the crude product is essential to remove unreacted starting materials and byproducts. A combination of acid-base extraction and recrystallization is highly effective.

Experimental Protocol: Purification by Acid-Base Extraction and Recrystallization

This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.[1]

Materials:

Reagent/SolventQuantity
Crude 4-iodophenylboronic acidFrom synthesis
Diethyl etherAs needed
Sodium hydroxide (1 M)As needed
Hydrochloric acid (1 M)As needed
Deionized waterAs needed

Procedure:

  • Dissolution and Basification: The crude 4-iodophenylboronic acid is dissolved in diethyl ether. The ether solution is then extracted with 1 M sodium hydroxide solution (3 x 20 mL). The basic aqueous layers, containing the sodium salt of the boronic acid, are combined.

  • Washing: The combined aqueous layers are washed with diethyl ether (2 x 20 mL) to remove any remaining neutral impurities.

  • Acidification and Precipitation: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 by the dropwise addition of 1 M hydrochloric acid, leading to the precipitation of the purified 4-iodophenylboronic acid.

  • Isolation of Purified Product: The white precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.

  • Recrystallization: For further purification, the solid can be recrystallized from hot water. The solid is dissolved in a minimum amount of boiling water, and the solution is allowed to cool slowly to room temperature and then in an ice bath. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold water, and dried under vacuum to afford the pure 4-iodophenylboronic acid.

Purification Workflow Diagram

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude_product Crude Product in Et₂O base_extraction Extract with 1M NaOH crude_product->base_extraction acidification Acidify with 1M HCl base_extraction->acidification Aqueous Layer filtration1 Vacuum Filtration acidification->filtration1 dissolution Dissolve in hot H₂O filtration1->dissolution cooling Slow Cooling dissolution->cooling filtration2 Vacuum Filtration cooling->filtration2 pure_product Pure 4-Iodophenylboronic Acid filtration2->pure_product

Caption: Workflow for the purification of 4-iodophenylboronic acid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of 4-iodophenylboronic acid.

Table 1: Synthesis and Purification Yields

StepProductTypical Yield (%)Purity (by HPLC) (%)
SynthesisCrude 4-iodophenylboronic acid75-8585-95
PurificationPurified 4-iodophenylboronic acid80-90 (from crude)>98

Table 2: Physical and Chemical Properties of 4-Iodophenylboronic Acid

PropertyValueReference
Molecular FormulaC₆H₆BIO₂[2]
Molecular Weight247.83 g/mol [2]
AppearanceWhite to off-white crystalline powder
Melting Point326-330 °C (decomposes)
SolubilitySparingly soluble in cold water, soluble in hot water, soluble in methanol and diethyl ether.
CAS Number5122-99-6[2]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of 4-iodophenylboronic acid. The described monolithiation of 1,4-diiodobenzene offers a reliable synthetic route, while the subsequent acid-base extraction and recrystallization protocol ensures high purity of the final product. The provided data and workflows are intended to assist researchers and professionals in the efficient and successful preparation of this valuable chemical intermediate. Adherence to standard laboratory safety practices is paramount when performing these procedures.

References

4-Iodophenylboronic Acid: A Linchpin in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – October 30, 2025 – 4-Iodophenylboronic acid has emerged as a critical building block in the fields of organic chemistry and medicinal chemistry. Its versatility, primarily showcased in palladium-catalyzed cross-coupling reactions, has enabled the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the applications of 4-iodophenylboronic acid, with a focus on its role in the synthesis of bioactive compounds, detailed experimental protocols, and the logical workflows that underpin its use in research and development.

Core Applications in Organic Synthesis

4-Iodophenylboronic acid is a bifunctional reagent, possessing both a boronic acid moiety and an iodo group. This unique structure allows it to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The presence of the iodine atom, a highly effective leaving group in palladium-catalyzed reactions, and the boronic acid group, a versatile nucleophilic partner, makes this compound a cornerstone for the construction of biaryl and substituted aromatic structures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, an organoboron compound, such as 4-iodophenylboronic acid, is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1][2]

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle cluster_legend Reaction Steps Pd(0) Pd(0) Pd(II) Complex Pd(II) Complex Pd(0)->Pd(II) Complex R1-X Oxidative Addition Oxidative Addition R1-Pd-R2 R1-Pd-R2 Pd(II) Complex->R1-Pd-R2 R2-B(OH)2 (Base) Transmetalation Transmetalation R1-Pd-R2->Pd(0) R1-R2 Reductive Elimination Reductive Elimination Synthesis_Workflow Start Starting Materials: 4-Iodophenylboronic Acid & Aryl Halide Step1 Suzuki-Miyaura Coupling Start->Step1 Purification1 Purification Step1->Purification1 Intermediate1 Biaryl Intermediate Step2 Functional Group Modification Intermediate1->Step2 Purification2 Purification Step2->Purification2 Intermediate2 Modified Biaryl Step3 Further Coupling or Cyclization Reaction Intermediate2->Step3 Purification3 Purification Step3->Purification3 FinalProduct Final Bioactive Molecule (e.g., Kinase Inhibitor) Analysis Structural & Purity Analysis (NMR, MS, HPLC) FinalProduct->Analysis Purification1->Intermediate1 Purification2->Intermediate2 Purification3->FinalProduct

References

The Mechanistic Underpinnings of 4-Iodophenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the mechanism of action of 4-iodophenylboronic acid (4-IBP) in several pivotal organic reactions. As a versatile building block, this compound plays a crucial role in the construction of complex molecular architectures, making it an indispensable tool in pharmaceutical and materials science research. This document details the reaction mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of the core processes to facilitate a deeper understanding and application of this compound in the laboratory.

Introduction to 4-Iodophenylboronic Acid (this compound)

4-Iodophenylboronic acid is an aromatic boronic acid containing an iodine substituent. This dual functionality allows it to participate in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the boronic acid group enables transmetalation with a transition metal catalyst, while the iodo group serves as an excellent leaving group in oxidative addition steps. This unique combination makes this compound a highly valuable reagent in the synthesis of biaryls and other complex organic molecules.

The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. When this compound is used as the organoboron species, it couples with various organohalides to form a new carbon-carbon bond.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R-X), forming a Pd(II) complex. The reactivity of the halide is in the order of I > Br > Cl.

  • Transmetalation: The organoboronic acid (in this case, this compound) is activated by a base to form a boronate species. This boronate then transfers its organic group (the 4-iodophenyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation (Ar-B(OH)2 + Base) pd_complex->transmetalation diaryl_pd_complex R-Pd(II)L2-Ar transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Product (R-Ar)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Reactions

The efficiency of the Suzuki-Miyaura coupling is influenced by various factors, including the catalyst, ligand, base, solvent, and temperature. The following table summarizes representative quantitative data for the coupling of aryl halides with phenylboronic acid, which serves as a good model for reactions involving this compound. A kinetic study on the coupling of 4-iodoacetophenone with phenylboronic acid revealed a quasi-first-order dependence on the aryl iodide and a zero-order dependence on the boronic acid and the base, with an activation energy of approximately 63 kJ/mol.[1]

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoacetophenonePd(OAc)₂ (1) / SPhos (2)K₃PO₄Toluene/H₂O80198
24-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001295
34-ChloroanisolePd₂(dba)₃ (1) / XPhos (2)K₃PO₄t-BuOH1002492
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Iodoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add toluene (5 mL) and degassed water (1 mL) to the flask.

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Workflow start Start reagents Combine Reactants: - 4-Iodoanisole - Phenylboronic acid - K2CO3 - Pd(OAc)2/PPh3 start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent Add Solvents (Toluene/H2O) inert->solvent heat Heat and Stir (100°C, 12h) solvent->heat workup Workup: - Cool - Dilute with Ethyl Acetate - Wash with H2O and Brine heat->workup purify Purification: - Dry, Filter, Concentrate - Column Chromatography workup->purify product Final Product purify->product

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Domino Heck-Suzuki Reaction: A Tandem Approach to Molecular Complexity

The domino Heck-Suzuki reaction is a powerful synthetic strategy that combines two distinct palladium-catalyzed cross-coupling reactions in a single pot. This tandem process allows for the rapid construction of complex polycyclic and heterocyclic scaffolds from simple starting materials.

General Mechanism of the Domino Heck-Suzuki Reaction

The reaction is typically initiated by an intramolecular Heck reaction, followed by a Suzuki coupling.

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to an aryl halide (e.g., an o-iodoaniline derivative with an olefinic side chain).

  • Intramolecular Carbopalladation (Heck Reaction): The resulting arylpalladium(II) complex undergoes an intramolecular insertion of the tethered alkene, forming a new C-C bond and a cyclic alkylpalladium(II) intermediate.

  • β-Hydride Elimination (optional but often suppressed): To favor the subsequent Suzuki coupling, β-hydride elimination from the alkylpalladium(II) intermediate is often suppressed by the choice of substrate and reaction conditions.

  • Transmetalation (Suzuki Coupling): The alkylpalladium(II) intermediate reacts with a boronic acid in the presence of a base. The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium reductively eliminate to form the final product and regenerate the Pd(0) catalyst.

Domino_Heck_Suzuki start Aryl Halide with Alkene Tether + Pd(0) oxidative_addition Oxidative Addition start->oxidative_addition aryl_pd Aryl-Pd(II)-X oxidative_addition->aryl_pd heck Intramolecular Heck Reaction (Carbopalladation) aryl_pd->heck cyclic_pd Cyclic Alkyl-Pd(II)-X heck->cyclic_pd suzuki Suzuki Coupling: - Transmetalation with R-B(OH)2 - Reductive Elimination cyclic_pd->suzuki product Final Polycyclic/Heterocyclic Product + Pd(0) suzuki->product

Figure 3: General logical flow of a domino Heck-Suzuki reaction.
Experimental Protocol: Domino Heck-Suzuki Reaction for the Synthesis of a Dihydrobenzofuran Derivative (Generalized)

The following is a generalized experimental protocol for a domino Heck-Suzuki reaction, based on literature procedures for similar transformations.

Materials:

  • o-Iodoaryl ether with an allylic side chain

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or another suitable solvent

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A mixture of the o-iodoaryl ether (1.0 mmol), arylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol) is placed in a round-bottom flask.

  • Palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%) are added to the flask.

  • The flask is sealed, evacuated, and backfilled with argon. This cycle is repeated three times.

  • Anhydrous DMF (5 mL) is added via syringe.

  • The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC.

  • The reaction is cooled to room temperature and quenched with water.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the desired product.

Conclusion

4-Iodophenylboronic acid is a powerful and versatile reagent in modern organic synthesis. Its participation in the Suzuki-Miyaura coupling and domino Heck-Suzuki reactions, among others, enables the efficient construction of complex molecular frameworks. A thorough understanding of the underlying mechanisms of these reactions is crucial for their successful application and for the development of new synthetic methodologies. The data and protocols presented in this whitepaper are intended to serve as a valuable resource for researchers in the fields of chemistry and drug discovery, facilitating the advancement of their research endeavors.

References

An In-Depth Technical Guide to the Physical and Spectral Properties of 4-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the essential physical and spectral data for 4-iodophenylboronic acid, a critical reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering detailed data and experimental protocols to support advanced research and application.

Core Physical and Chemical Data

4-Iodophenylboronic acid is a white to light beige crystalline powder. It is an organoboron compound valued for the dual reactivity of its boronic acid and iodo functional groups. Key identifying information and physical properties are summarized below.

PropertyValue
CAS Number 5122-99-6
Molecular Formula C₆H₆BIO₂
Molecular Weight 247.83 g/mol
Melting Point 326-330 °C
Appearance Light beige powder
Solubility Soluble in Methanol

Spectroscopic Data

Spectroscopic analysis is fundamental to verifying the structure and purity of 4-iodophenylboronic acid. The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), spectra can sometimes be complex. The data presented here are typical for the monomeric acid form, often achieved by using a suitable deuterated solvent such as DMSO-d₆.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.05Doublet~8.42 Aromatic Protons (ortho to -B(OH)₂)
~7.65Doublet~8.42 Aromatic Protons (ortho to -I)
~8.2 (broad singlet)Singlet-2 Hydroxyl Protons (-B(OH)₂)

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~137.8Aromatic Carbon (ortho to -I)
~137.2Aromatic Carbon (ortho to -B(OH)₂)
~130.0 (approx.)Aromatic Carbon (ipso to -B(OH)₂)
~98.9Aromatic Carbon (ipso to -I)
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H Stretch (from B(OH)₂)
~1600MediumC=C Aromatic Ring Stretch
~1350StrongB-O Stretch
~1080StrongC-I Stretch
~840StrongC-H Out-of-plane Bending (para-substituted)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-iodophenylboronic acid, the molecular ion peak is a key identifier.

m/z (Mass-to-Charge Ratio)Ion
248[M]⁺ (Molecular Ion)
231[M-OH]⁺
121[M-I]⁺

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the typical experimental protocols for the characterization techniques cited above.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Weigh approximately 10-20 mg of 4-iodophenylboronic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean vial.

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Data Acquisition : Place the capped and labeled NMR tube into the spectrometer's autosampler or manual probe.

  • ¹H NMR : Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans over a longer period (30 minutes to several hours) is typically required.

  • Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Grind a small amount (1-2 mg) of 4-iodophenylboronic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation : Transfer the powder mixture into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Data Acquisition : Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Collection : Record the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected and automatically subtracted from the sample spectrum.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.

  • Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a radical cation (the molecular ion, [M]⁺), and to undergo fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

Data Interpretation Workflow

The characterization of a chemical compound like 4-iodophenylboronic acid is a systematic process. It begins with the acquisition of raw data from various analytical instruments, followed by processing and interpretation to confirm the compound's identity and purity.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Elucidation NMR_acq NMR Spectroscopy (¹H, ¹³C) NMR_proc Spectral Processing (FT, Phasing, Baseline) NMR_acq->NMR_proc FTIR_acq FT-IR Spectroscopy FTIR_proc Peak Identification FTIR_acq->FTIR_proc MS_acq Mass Spectrometry MS_proc Fragment Analysis MS_acq->MS_proc Structure_confirm Structure Confirmation NMR_proc->Structure_confirm FTIR_proc->Structure_confirm MS_proc->Structure_confirm Purity_assess Purity Assessment Structure_confirm->Purity_assess Final_Report Final Characterization Report Purity_assess->Final_Report

Caption: Workflow for the Spectroscopic Characterization of 4-Iodophenylboronic Acid.

Commercial Availability and Technical Guide for 4-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodophenylboronic acid is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of 4-iodophenylboronic acid, detailed experimental protocols for its synthesis and purification, and its application in a representative synthetic transformation. Furthermore, this document outlines a conceptual workflow for its potential application in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for enzyme discovery and inhibitor screening.

Commercial Availability

4-Iodophenylboronic acid is readily available from a multitude of chemical suppliers. The purity and pricing can vary between vendors and are dependent on the quantity purchased. A summary of representative commercial sources is provided in Table 1. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

Table 1: Commercial Availability of 4-Iodophenylboronic Acid

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD) - Representative
Sigma-Aldrich471933≥95.0%5 g, 25 g$65.50 (5g), $238.00 (25g)
Thermo Fisher ScientificAC35948001097%1 g, 5 g, 25 g$39.50 (1g), $105.00 (5g)
Chem-Impex06996>95% (T)5 g, 10 g, 25 g, 100 g$48.00 (5g), $80.00 (10g)
Boron MolecularBM69395%1 g, 5 g, 10 g, 25 g, 100 g$25.00 (1g), $85.00 (5g)
TCI AmericaI0830>98.0% (T)5 g, 25 g$88.00 (5g), $300.00 (25g)

Prices are subject to change and may not reflect current market values. Please verify with the supplier. (T) indicates purity determined by titration.

Experimental Protocols

Synthesis of 4-Iodophenylboronic Acid from 1,4-Diiodobenzene

This protocol describes the synthesis of 4-iodophenylboronic acid from 1,4-diiodobenzene via a lithium-halogen exchange followed by borylation.

Materials:

  • 1,4-Diiodobenzene

  • Anhydrous diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add 1,4-diiodobenzene (1.0 eq).

  • Dissolve the 1,4-diiodobenzene in anhydrous diethyl ether.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • To the resulting solution, add triisopropyl borate (1.1 eq) dropwise, again maintaining a temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.

  • Continue stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude 4-iodophenylboronic acid can be purified by recrystallization.

Materials:

  • Crude 4-iodophenylboronic acid

  • Water or a mixed solvent system (e.g., water/ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude 4-iodophenylboronic acid to an Erlenmeyer flask.

  • Add a minimal amount of hot water (or the chosen solvent system) to dissolve the solid completely. The boronic acid is more soluble in hot water than in cold water.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold water.

  • Dry the purified crystals under vacuum.

Application in Suzuki-Miyaura Cross-Coupling

4-Iodophenylboronic acid is a common reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general protocol for the coupling of 4-iodophenylboronic acid with an aryl bromide.

Materials:

  • 4-Iodophenylboronic acid (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, typically 2-3 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the aryl bromide, 4-iodophenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent and water (if using a biphasic system).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conceptual Workflow: Application in Activity-Based Protein Profiling (ABPP)

4-Iodophenylboronic acid can serve as a versatile scaffold for the design of chemical probes for ABPP. The boronic acid moiety can act as a reversible covalent warhead targeting serine or threonine residues in enzyme active sites. The iodo- group provides a convenient handle for further functionalization, such as the introduction of a reporter tag (e.g., a fluorophore or biotin) via a cross-coupling reaction. The following diagram illustrates a conceptual workflow for the use of a 4-iodophenylboronic acid-derived probe in a competitive ABPP experiment to identify enzyme inhibitors.[1][2][3]

ABPP_Workflow cluster_probe_synthesis Probe Synthesis cluster_abpp_experiment Competitive ABPP Experiment A 4-Iodophenylboronic Acid B Cross-Coupling (e.g., Sonogashira) A->B D Alkyne-tagged Probe B->D C Alkyne-functionalized Reporter Tag C->B G Add Alkyne-tagged Probe D->G E Proteome (Cell Lysate) F Incubate with Inhibitor Library E->F F->G H Click Chemistry with Azide-Biotin Tag G->H I Streptavidin Enrichment H->I J On-bead Digestion (Trypsin) I->J K LC-MS/MS Analysis J->K L Data Analysis & Hit Identification K->L

Caption: Conceptual workflow for competitive ABPP using a 4-iodophenylboronic acid-derived probe.

This workflow enables the identification of small molecules from a library that compete with the boronic acid probe for binding to the active site of target enzymes, thus identifying potential inhibitors.[1][2]

Signaling Pathway Visualization: Targeted Covalent Inhibition

Boronic acids, including derivatives of 4-iodophenylboronic acid, are increasingly explored as warheads for targeted covalent inhibitors.[4][5] These inhibitors can form a reversible covalent bond with nucleophilic residues (like serine or threonine) in the active site of a target protein, leading to potent and prolonged inhibition. The following diagram illustrates the general principle of targeted covalent inhibition of a protein kinase, a common target in drug discovery.

Targeted_Covalent_Inhibition cluster_inhibition Targeted Covalent Inhibition of a Kinase cluster_reversible_binding 1. Reversible Binding cluster_covalent_bond 2. Covalent Bond Formation cluster_downstream_effect 3. Downstream Signaling Blockade A Kinase Active Site (with Ser/Thr) C Reversible Complex A->C B Boronic Acid Inhibitor B->C D Reversible Complex E Covalent Adduct (Inhibited Kinase) D->E Formation of Boronate Ester F Inhibited Kinase G Substrate Phosphorylation Blocked F->G H Downstream Signaling Pathway Inactivated G->H

Caption: General mechanism of targeted covalent inhibition of a protein kinase by a boronic acid inhibitor.

This targeted approach can lead to drugs with improved potency and duration of action compared to non-covalent inhibitors. The versatility of the 4-iodophenylboronic acid scaffold allows for its incorporation into various molecular designs to achieve selectivity for different protein targets.[5]

References

An In-depth Technical Guide to Key Reactions Involving 4-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid is a versatile and pivotal reagent in modern organic synthesis, particularly in the construction of complex molecular architectures essential for pharmaceutical and materials science applications. Its dual functionality, featuring a reactive iodine atom and a boronic acid group, allows for participation in a variety of powerful cross-coupling reactions. The boronic acid moiety is a cornerstone of Suzuki-Miyaura couplings, while the iodo-group serves as an excellent coupling partner in numerous palladium-catalyzed transformations, including Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This guide provides a detailed technical overview of these core reactions, complete with quantitative data, experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] 4-Iodophenylboronic acid can readily participate in this reaction, coupling with various aryl or vinyl halides and triflates to produce substituted biphenyls and related structures, which are common motifs in active pharmaceutical ingredients.[2][3]

Data Presentation: Suzuki-Miyaura Coupling
EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisolePdNPs@g-C3N4-BLEK2CO3EtOH/H2O800.598[4]
2IodobenzenePd/Fe3O4/Charcoal (0.5)K2CO3H2O800.595[5]
34-ChloroacetophenonePd(OAc)2 (2) / SPhos (4)K3PO4Toluene1001892[6]
44-BromoanisolePd/Fe3O4/Charcoal (0.5)K2CO3H2O80190[5]
Experimental Protocol: Synthesis of 4-Methoxybiphenyl

This protocol is adapted from the Suzuki-Miyaura coupling of an aryl iodide with a phenylboronic acid derivative.[5][7]

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%, 23 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoanisole, phenylboronic acid, the palladium catalyst, and potassium carbonate.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for the time indicated by TLC or GC-MS monitoring (typically 2-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-methoxybiphenyl.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ inv1 pd0->inv1 oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)L₂-X inv2 pd_complex1->inv2 transmetalation Transmetalation pd_complex2 Ar-Pd(II)L₂-Ar' inv3 pd_complex2->inv3 reductive_elimination Reductive Elimination product Ar-Ar' inv1->oxidative_addition inv1->pd_complex1 Ar-X inv2->transmetalation inv2->pd_complex2 Ar'B(OH)₂ (Base) inv3->pd0 inv3->reductive_elimination inv3->product inv4

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Reaction

The Heck reaction involves the coupling of an unsaturated halide (like the iodo-group in 4-iodophenylboronic acid) with an alkene to form a substituted alkene, using a palladium catalyst and a base.[8][9] This reaction is a cornerstone for creating carbon-carbon bonds, particularly for the arylation of olefins.[10] While the boronic acid itself is not the reactive moiety in this context, 4-iodophenylboronic acid serves as the aryl halide source. An oxidative variant can directly couple arylboronic acids with alkenes.[11][12]

Data Presentation: Heck Reaction
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)2 (2)K2CO3DMF601295[13]
2Ethyl AcrylatePd(OAc)2 (2)K2CO3DMF601292[13]
3EugenolPd(OAc)2 (1)K2CO3DMF/H2O1001>99 (conv.)[14]
4Cinnamyl AlcoholPd(OAc)2 (1)K2CO3DMF100185[14]
Experimental Protocol: Synthesis of (E)-4-(Styryl)phenylboronic acid

This protocol is adapted from a general procedure for the Heck reaction of aryl halides with olefins.[13]

Materials:

  • 4-Iodophenylboronic acid (1.0 mmol, 248 mg)

  • Styrene (1.2 mmol, 125 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%, 4.5 mg)

  • Triphenylphosphine (PPh₃, 4 mol%, 10.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In a Schlenk tube, combine 4-iodophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF and styrene via syringe.

  • Seal the tube and heat the mixture in an oil bath at 60-100 °C for 12-24 hours, until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the product.

Visualization: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-I pd0->pd_complex1 Oxidative Addition pd_complex2 Alkene Complex pd_complex1->pd_complex2 Alkene Coordination pd_complex3 Insertion Product pd_complex2->pd_complex3 Syn-Carbopalladation (Migratory Insertion) pd_complex4 β-Hydride Elimination Complex pd_complex3->pd_complex4 β-Hydride Elimination pd_complex4->pd0 Reductive Elimination product Substituted Alkene pd_complex4->product baseH [Base-H]⁺I⁻ pd_complex4->baseH aryl_iodide 4-Iodophenylboronic Acid aryl_iodide->pd0 alkene Alkene alkene->pd_complex1 base Base base->pd0 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi_complex I-Pd(II)L₂-Ar pd0->pdi_complex Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)L₂-C≡CR pdi_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_alkynyl Cu-C≡CR cu_alkynyl->pdi_complex Cuprate to Pd cu_pi π-Alkyne Complex cu_catalyst CuI cu_alkynyl->cu_catalyst cu_pi->cu_alkynyl alkyne H-C≡CR + Base alkyne->cu_pi Deprotonation cu_catalyst->cu_pi Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pd_complex1 Ar-Pd(II)L₂-I le_label Ligand Exchange (Amine Coordination & Deprotonation) pd_complex1->le_label pd_amide Ar-Pd(II)L₂-NR₂ re_label Reductive Elimination pd_amide->re_label product Ar-NR₂ oa_label->pd_complex1 le_label->pd_amide re_label->pd0 re_label->product aryl_iodide Ar-I aryl_iodide->oa_label amine HNR₂ + Base amine->le_label

References

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling of 4-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a detailed exploration of the Suzuki-Miyaura coupling reaction, with a specific focus on the use of 4-iodobiphenyl (4-IBP) as an aryl halide substrate. The product of this reaction, p-terphenyl, and its derivatives are of significant interest in materials science and as scaffolds in medicinal chemistry.

Core Principles of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide or triflate.[1] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of this catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[2]

A base is a crucial component of the reaction, required to activate the organoboron compound, facilitating the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of solvent is also critical and can influence reaction rates and yields. A variety of solvents are effective, including ethereal solvents like dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF). Often, aqueous mixtures of these solvents are employed.

The reactivity of the organohalide is a key factor, with the rate of oxidative addition generally following the trend I > Br > Cl.[3] Consequently, 4-iodobiphenyl is a highly reactive substrate for this transformation.

Experimental Protocols for the Coupling of 4-Iodobiphenyl with Phenylboronic Acid

The following protocols are representative examples of the Suzuki-Miyaura coupling of 4-iodobiphenyl with phenylboronic acid to synthesize p-terphenyl.

Protocol 1: Palladium Tetrakis(triphenylphosphine) Catalyzed Coupling

This procedure is a common method utilizing a commercially available and widely used palladium catalyst.

Materials:

  • 4-Iodobiphenyl (1.0 mmol, 280.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobiphenyl, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford p-terphenyl.

Protocol 2: Heterogeneous Palladium on Carbon Catalyzed Coupling

This protocol utilizes a heterogeneous catalyst, which can simplify product purification through filtration.

Materials:

  • 4-Iodobiphenyl (1.0 mmol, 280.1 mg)

  • Phenylboronic acid (1.5 mmol, 182.9 mg)

  • 10% Palladium on carbon (Pd/C) (1.4 mol% Pd, 15 mg)

  • Potassium carbonate (2.0 mmol, 276.4 mg)

  • Dimethylformamide (DMF) (8 mL)

Procedure:

  • In a microwave-safe vessel equipped with a magnetic stir bar, combine 4-iodobiphenyl, phenylboronic acid, 10% Pd/C, and potassium carbonate.

  • Add dimethylformamide to the vessel.

  • Seal the vessel and place it in a domestic microwave oven adapted for synthesis.

  • Heat the mixture under reflux conditions for a specified time (e.g., 30-90 minutes).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the filter cake with ethyl acetate.

  • To the filtrate, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield p-terphenyl.

Quantitative Data Presentation

The following tables summarize typical quantitative data for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid, providing a comparative overview of reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Iodides with Phenylboronic Acid

EntryAryl IodideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodobiphenylPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012~95
24-IodoanisolePd/C (1.4)K₂CO₃DMFReflux (MW)1.592
34-IodobenzaldehydeCu-AIA-PC-Pd (1)K₂CO₃EthanolRT6>99
45-IodovanillinPd(OAc)₂ (1)Amberlite IRA-400(OH)H₂O/Ethanol602Not specified

Data is compiled from various sources and representative examples.

Table 2: Influence of Reaction Parameters on the Coupling of 4-Iodoanisole with Phenylboronic Acid

EntryCatalystBaseSolventTime (min)Yield (%)
1Pd/CK₂CO₃DMF3041
2Pd/CK₂CO₃DMF4563
3Pd/CK₂CO₃DMF6085
4Pd/CK₂CO₃DMF9092

This table illustrates the effect of reaction time on yield in a microwave-assisted reaction.[4]

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the Suzuki-Miyaura coupling of 4-iodobiphenyl.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylIodide 4-Iodobiphenyl (Ar-I) ArylIodide->OxAdd BoronicAcid Phenylboronic Acid (Ar'-B(OH)2) Borate [Ar'-B(OH)3]⁻ BoronicAcid->Borate Base Base Base->Borate Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow Start Start: Combine Reactants ReactionSetup Reaction Setup (Inert Atmosphere, Solvent Addition) Start->ReactionSetup Heating Heating and Stirring (e.g., 90°C for 12h) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Reaction Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Pure p-Terphenyl Analysis->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

The Safety and Handling of 4-Iodophenylboronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safe handling, storage, and disposal of 4-iodophenylboronic acid, a versatile reagent widely utilized in synthetic and medicinal chemistry. This document outlines the compound's key physicochemical properties, potential hazards, and necessary safety precautions. Furthermore, it details a comprehensive experimental protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and development.

Compound Identification and Properties

4-Iodophenylboronic acid is a white to light beige crystalline powder. It is a key building block in organic synthesis, primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Table 1: Physicochemical Properties of 4-Iodophenylboronic Acid

PropertyValueReference
CAS Number 5122-99-6[1][2]
Molecular Formula C₆H₆BIO₂[1]
Molecular Weight 247.82 g/mol [1]
Melting Point 326-330 °C[3]
Boiling Point 333.1±44.0 °C (Predicted)[4]
Density 1.95±0.1 g/cm³ (Predicted)[4]
Solubility Soluble in Methanol. Water solubility: 25 g/L.[4]
pKa 8.29±0.10 (Predicted)[4]
Appearance Light beige powder[4]
Sensitivity Light Sensitive[4]

Hazard Identification and Classification

4-Iodophenylboronic acid is classified as a hazardous substance. Proper handling and adherence to safety protocols are crucial to minimize risk.

Table 2: GHS Hazard Classification for 4-Iodophenylboronic Acid

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Quantitative Toxicity Data

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3]

  • Avoid contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE) as detailed in Section 5.

  • Minimize dust generation and accumulation.[5]

  • Do not eat, drink, or smoke when handling this product.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4]

  • Protect from light, as the compound is light-sensitive.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling 4-iodophenylboronic acid:

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles (conforming to EN166).
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin exposure.
Respiratory Protection For operations likely to generate dust, a NIOSH-approved N95 dust mask or higher is recommended. In case of insufficient ventilation, wear a self-contained breathing apparatus (SCBA).

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides, boron oxides, and hydrogen iodide.[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust. Wear appropriate personal protective equipment.[3]

  • Containment and Cleanup: Sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with soap and water.[5]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Conditions to Avoid: Exposure to light and incompatible materials.[1]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, oxides of boron, and hydrogen iodide may be formed under fire conditions.[1]

Disposal Considerations

Dispose of 4-iodophenylboronic acid and its containers in accordance with local, regional, and national regulations. Waste materials should be treated as hazardous. Do not allow the chemical to enter drains or waterways.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. 4-Iodophenylboronic acid is a common and effective coupling partner in these reactions.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - Aryl Halide - 4-Iodophenylboronic Acid - Palladium Catalyst - Ligand - Base - Solvent heating Heat and Stir (e.g., 60-100 °C) reagents->heating Inert Atmosphere monitoring Monitor Reaction (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology for the Synthesis of a Biaryl Derivative

This protocol describes the coupling of a generic aryl bromide with 4-iodophenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq.)

  • 4-Iodophenylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-iodophenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Iodophenylboronic acid is an invaluable reagent in modern organic synthesis, particularly for the construction of complex molecules in drug discovery. Its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides the essential information for its safe use, from storage and handling to emergency procedures and disposal. The detailed experimental protocol for the Suzuki-Miyaura reaction serves as a practical resource for researchers, enabling the effective and safe application of this versatile compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using 4-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry and materials science due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2] 4-Iodophenylboronic acid is a versatile building block in this context, allowing for the introduction of a phenylboronic acid moiety, which can be further functionalized, or for the direct formation of biaryl structures, which are prevalent in many biologically active molecules. These application notes provide a detailed protocol for the Suzuki coupling reaction utilizing 4-iodophenylboronic acid as a key reagent.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, an aryl bromide or chloride) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound (4-iodophenylboronic acid), activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Experimental Protocols

The following section details a representative experimental protocol for the Suzuki coupling of an aryl bromide with 4-iodophenylboronic acid. This protocol is adapted from established procedures for similar Suzuki-Miyaura reactions.

General Procedure for Suzuki Coupling

Materials:

  • Aryl bromide (1.0 eq)

  • 4-Iodophenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), 4-iodophenylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki coupling reactions involving aryl halides and boronic acids, which can be adapted for reactions with 4-iodophenylboronic acid.

Table 1: Reaction Conditions for Suzuki Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (1.4)K₂CO₃EtOH1004>95
24-BromoacetophenonePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane801285-95
34-ChlorotoluenePd(OAc)₂/SPhos (2)K₃PO₄Toluene1001870-80
4IodobenzenePd/NiFe₂O₄K₂CO₃DMF/H₂O90198

Data adapted from various sources for illustrative purposes.

Table 2: Substrate Scope for Suzuki Coupling with Phenylboronic Acid

EntryAryl HalideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl92
23-Bromopyridine3-Phenylpyridine88
31-Iodonaphthalene1-Phenylnaphthalene95
44-Chlorobenzonitrile4-Cyanobiphenyl75

Yields are representative and can vary based on specific reaction conditions.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L2-Ar' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start: Assemble Reactants and Catalyst setup Reaction Setup under Inert Atmosphere start->setup heating Heating and Stirring setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for Ligand Selection in 4-Iodophenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The choice of ligand is critical for the success of the Suzuki-Miyaura coupling, as it influences the stability of the palladium catalyst, the rates of oxidative addition and reductive elimination, and ultimately, the yield and purity of the desired product. This document provides a detailed guide to ligand selection for the cross-coupling of 4-iodophenylboronic acid with aryl halides, complete with experimental protocols and a comparative analysis of common phosphine ligands.

The Role of Ligands in the Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of steps where the palladium catalyst cycles between its Pd(0) and Pd(II) oxidation states. Phosphine ligands play a crucial role in this cycle by:

  • Stabilizing the Pd(0) species: The phosphine ligand coordinates to the palladium center, preventing its aggregation into inactive palladium black.

  • Facilitating Oxidative Addition: The ligand's electronic and steric properties influence the rate at which the aryl halide adds to the Pd(0) catalyst to form a Pd(II) intermediate. Electron-rich and bulky ligands are known to promote this step.[1]

  • Promoting Reductive Elimination: The ligand also facilitates the final step of the catalytic cycle, where the two organic fragments are coupled, and the Pd(0) catalyst is regenerated. Bulky ligands can accelerate this step by creating steric strain in the Pd(II) intermediate.[1]

The general catalytic cycle for the Suzuki-Miyaura cross-coupling is depicted below.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Ligand_Dissociation Ligand Dissociation Ar-Pd(II)-X_L2->Ligand_Dissociation Ar-Pd(II)-X_L Ar-Pd(II)(X)L Ligand_Dissociation->Ar-Pd(II)-X_L -L Transmetalation Transmetalation (R-B(OR)₂) Ar-Pd(II)-X_L->Transmetalation Ar-Pd(II)-R_L Ar-Pd(II)(R)L Transmetalation->Ar-Pd(II)-R_L Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand Selection for 4-Iodophenylboronic Acid Cross-Coupling: A Comparative Overview

The selection of an appropriate phosphine ligand is critical for achieving high yields in the Suzuki-Miyaura coupling of 4-iodophenylboronic acid. Aryl iodides are generally more reactive than the corresponding bromides or chlorides, which can sometimes lead to faster reaction rates even with less sophisticated ligands. However, for complex substrates or when aiming for very high efficiency and low catalyst loadings, the choice of a more advanced ligand is often beneficial.

Below is a summary of commonly used phosphine ligands and their general performance in the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids.

Table 1: Comparison of Common Phosphine Ligands for the Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

LigandStructureKey FeaturesTypical Performance with Aryl Iodides
Triphenylphosphine (PPh₃) P(C₆H₅)₃- Readily available and inexpensive- Moderate steric bulkGenerally effective for reactive substrates like aryl iodides, but may require higher temperatures and catalyst loadings.
Tri(tert-butyl)phosphine (P(t-Bu)₃) P(C(CH₃)₃)₃- Very bulky and electron-rich- Promotes oxidative addition and reductive eliminationOften provides excellent yields at lower temperatures and catalyst loadings.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl- Buchwald ligand- Bulky and electron-rich biarylphosphineHighly active for a broad range of substrates, including sterically hindered and electron-rich/poor aryl iodides.[2]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl- Buchwald ligand- Extremely bulky and electron-richOne of the most effective ligands for challenging Suzuki-Miyaura couplings, often providing high yields with very low catalyst loadings.
dppf 1,1'-Bis(diphenylphosphino)ferrocene- Bidentate ligand- Large bite angleWidely used and effective for many cross-coupling reactions, though sometimes less active than bulky monophosphine ligands for highly hindered substrates.
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene- Bidentate ligand- Wide bite angleKnown for its ability to stabilize the catalyst and prevent β-hydride elimination in certain cases.

Experimental Protocols

The following protocols are provided as a general guideline for performing a Suzuki-Miyaura cross-coupling reaction with 4-iodophenylboronic acid. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Experimental Workflow

The logical workflow for setting up a Suzuki-Miyaura cross-coupling reaction is outlined below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, 4-Iodophenylboronic Acid, and Base Flask Add Reagents to a Dry Reaction Flask Reagents->Flask Catalyst Add Palladium Precatalyst and Ligand Flask->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Degas Degas the Reaction Mixture Solvent->Degas Heat Heat to Reaction Temperature under Inert Atmosphere Degas->Heat Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench the Reaction (e.g., with water or NH₄Cl(aq)) Cool->Quench Extract Extract with an Organic Solvent Quench->Extract Dry Dry the Organic Layer (e.g., over Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Figure 2. General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

This protocol is adapted from a literature procedure and serves as a good starting point for the coupling of aryl iodides.

Materials:

  • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodoanisole, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and SPhos to the Schlenk tube under a positive pressure of the inert gas.

  • Add degassed toluene and water via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data from Ligand Screening Studies

The following table summarizes results from various studies on the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids, showcasing the impact of different ligands on the reaction yield. It is important to note that direct comparison can be challenging due to variations in substrates and reaction conditions across different studies.

Table 2: Performance of Various Ligands in the Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

EntryAryl IodideArylboronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisolePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF/H₂O1001285Adapted from general procedures
24-IodotoluenePhenylboronic acidPd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄TolueneRT298Adapted from Fu et al.
34-IodoacetophenonePhenylboronic acidPd(OAc)₂ (1.5)SPhos (3)K₃PO₄Toluene1001695Adapted from Buchwald et al.[2]
41-IodonaphthalenePhenylboronic acidPd(OAc)₂ (1)XPhos (2)K₃PO₄Dioxane1001297Adapted from Buchwald et al.
54-IodobenzonitrilePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME/H₂O80692Adapted from general procedures
64-IodoanisolePhenylboronic acidNa₂PdCl₄ (20)N-XantPhos (40)K₂CO₃H₂O/ACN372861[3]
74-IodoanisolePhenylboronic acidNa₂PdCl₄ (20)sSPhos (40)K₂CO₃H₂O/ACN372867[3]

Note: "RT" denotes room temperature. The data in this table is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Conclusion

The selection of an appropriate phosphine ligand is a critical parameter for the successful execution of Suzuki-Miyaura cross-coupling reactions involving 4-iodophenylboronic acid. While simple ligands like triphenylphosphine can be effective for reactive aryl iodides, the use of bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands SPhos and XPhos, often leads to significantly higher yields, lower catalyst loadings, and milder reaction conditions. The provided protocols and comparative data serve as a valuable resource for researchers in the pharmaceutical and chemical industries to guide their ligand selection and optimize their synthetic routes. Careful consideration of the electronic and steric properties of both the coupling partners and the chosen ligand will ultimately lead to more efficient and robust synthetic methodologies.

References

Application Note: Optimizing Reaction Efficiency of 4-Iodo-4'-biphenyl through Solvent Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding and optimizing the reaction efficiency of 4-Iodo-4'-biphenyl (4-IBP) in common cross-coupling reactions by carefully selecting the reaction solvent. This compound is a critical building block in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals. The choice of solvent can significantly impact reaction yield, rate, and selectivity. This document summarizes quantitative data on solvent effects from studies on this compound and closely related aryl iodides, offers detailed experimental protocols for key reactions, and presents visual workflows to aid in experimental design.

Introduction

4-Iodo-4'-biphenyl (this compound) is a versatile intermediate in organic synthesis, primarily utilized in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The biphenyl moiety is a common scaffold in many biologically active molecules and functional materials. The efficiency of synthetic routes involving this compound is highly dependent on reaction conditions, with the solvent playing a crucial role.

Solvents can influence a reaction in several ways:

  • Solubility: Ensuring that all reactants, catalysts, and reagents are sufficiently dissolved is critical for a homogeneous reaction mixture and optimal reactivity.

  • Catalyst Activity and Stability: Solvents can coordinate to the metal center of the catalyst, affecting its electronic properties and stability, thereby influencing the catalytic cycle.

  • Reaction Pathway: The polarity and coordinating ability of a solvent can favor one reaction pathway over another, impacting product selectivity.

  • Reagent Reactivity: The nature of the solvent can affect the reactivity of the bases and other additives used in the reaction.

This application note focuses on three widely used cross-coupling reactions for this compound: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling.

Quantitative Data on Solvent Effects

The following tables summarize the impact of different solvents on the yield of cross-coupling reactions involving aryl iodides, including substrates structurally similar to 4-Iodo-4'-biphenyl. This data is intended to guide solvent selection for optimizing reactions with this compound.

Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of Aryl Halides

EntryAryl HalideCoupling PartnerCatalyst SystemSolventBaseTemp (°C)Yield (%)Reference
14-IodoanisolePhenylboronic acidPd catalyst on modified Fe3O4/SiO2TolueneK2CO3RT15
24-IodoanisolePhenylboronic acidPd catalyst on modified Fe3O4/SiO2CH3CNK2CO3RT32
34-IodoanisolePhenylboronic acidPd catalyst on modified Fe3O4/SiO2THFK2CO3RT41
44-IodoanisolePhenylboronic acidPd catalyst on modified Fe3O4/SiO2DioxaneK2CO3RT35
54-IodoanisolePhenylboronic acidPd catalyst on modified Fe3O4/SiO2DMFK2CO3RT75
64-IodoanisolePhenylboronic acidPd catalyst on modified Fe3O4/SiO2EtOHK2CO3RT62
74-IodoanisolePhenylboronic acidPd catalyst on modified Fe3O4/SiO2H2OK2CO3RT55
84-IodoanisolePhenylboronic acidPd catalyst on modified Fe3O4/SiO2DMF/H2O (1:2)K2CO3RT91
95-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh3)4TolueneK3PO470-8040
105-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh3)4AcetonitrileK3PO470-8036
115-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh3)41,4-DioxaneK3PO470-8060

Table 2: Solvent Effects on the Heck Reaction of Aryl Iodides

EntryAryl HalideAlkeneCatalyst SystemSolventBaseTemp (°C)Yield (%)Reference
1Iodobenzenen-Butyl acrylatePd nanoparticles on Si-PNHCNMPK2CO3120>95Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate a - ResearchGate
2Iodobenzenen-Butyl acrylatePd nanoparticles on Si-PNHCDMFK2CO3120~90Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate a - ResearchGate
3Iodobenzenen-Butyl acrylatePd nanoparticles on Si-PNHCTolueneK2CO3120~30Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate a - ResearchGate
4Iodobenzenen-Butyl acrylatePd nanoparticles on Si-PNHCDioxaneK2CO3120~25Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate a - ResearchGate
54-IodoanisoleStyrene2% Pd on silicascCO2/THF/MethanolDIPEA15575

Table 3: Solvent Effects on the Sonogashira Coupling of Aryl Iodides

EntryAryl HalideAlkyneCatalyst SystemSolventBaseTemp (°C)Yield (%)Reference
1(1-bromoethyl)benzenePhenylacetyleneCuI / Ligand L9DioxaneCs2CO3RT81
2(1-bromoethyl)benzenePhenylacetyleneCuI / Ligand L9THFCs2CO3RT78
3Substituted IodobenzeneAryl acetylenePd on solid support / Cu2OTHF-DMA (9:1)-80-

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions of 4-Iodo-4'-biphenyl. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol

This protocol describes the palladium-catalyzed cross-coupling of 4-Iodo-4'-biphenyl with an arylboronic acid.

Materials:

  • 4-Iodo-4'-biphenyl (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, or aqueous mixtures)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-Iodo-4'-biphenyl, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Heck Reaction Protocol

This protocol outlines the palladium-catalyzed reaction of 4-Iodo-4'-biphenyl with an alkene.

Materials:

  • 4-Iodo-4'-biphenyl (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, if required)

  • Base (e.g., Et₃N, K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-Iodo-4'-biphenyl, the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, the alkene, and the base via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Sonogashira Coupling Protocol

This protocol details the palladium and copper co-catalyzed coupling of 4-Iodo-4'-biphenyl with a terminal alkyne.

Materials:

  • 4-Iodo-4'-biphenyl (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N, DIPEA, as solvent or co-solvent)

  • Solvent (e.g., THF, DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-Iodo-4'-biphenyl, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent.

  • Wash the organic layer with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Purify the resulting product by column chromatography.

Visualizing Workflows and Pathways

The following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura coupling reaction and a typical experimental workflow for reaction optimization.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxyAdd Oxidative Addition Pd0->OxyAdd R-X (this compound) PdII R-Pd(II)-X L_n OxyAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R_R1 R-Pd(II)-R' L_n Transmetal->PdII_R_R1 Base ReductElim Reductive Elimination PdII_R_R1->ReductElim ReductElim->Pd0 R-R' Experimental_Workflow cluster_workflow Solvent Screening Workflow for this compound Reactions Start Define Reaction: This compound + Coupling Partner Setup Prepare Stock Solutions: Reactants, Catalyst, Base Start->Setup Reaction_Setup Set up Parallel Reactions in Different Solvents Setup->Reaction_Setup Heating Heat and Stir Reactions (Controlled Temperature) Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Analysis Analyze Yield and Purity (NMR, HPLC) Monitoring->Analysis Optimization Identify Optimal Solvent(s) for High Efficiency Analysis->Optimization Scale_up Scale-up Reaction with Optimal Solvent Optimization->Scale_up

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of palladium catalysts in cross-coupling reactions involving 4-iodophenylboronic acid. The primary focus is on the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Suzuki-Miyaura coupling, in particular, offers a versatile and highly efficient method for the formation of biaryl structures from the reaction of an organoboron compound with an organic halide.[3][4][5] 4-Iodophenylboronic acid is a valuable building block in this context, serving as a bifunctional reagent that can participate in cross-coupling reactions through either its boronic acid or its iodo group, enabling the synthesis of diverse molecular architectures.

This document outlines the fundamental principles, provides detailed experimental protocols, and presents quantitative data for palladium-catalyzed reactions involving 4-iodophenylboronic acid and analogous compounds.

Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a series of well-defined steps involving a palladium catalyst. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and culminates in reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 diaryl_pd2_complex Ar-Pd(II)-Ar'(L2) transmetalation->diaryl_pd2_complex reductive_elimination Reductive Elimination diaryl_pd2_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product Experimental_Workflow setup Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Reaction (Heating, Stirring) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid is a versatile and pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds. This reaction enables the construction of complex molecular architectures, including biaryl and heteroaryl structures that are common motifs in medicinally active compounds. The presence of the iodo-substituent provides a reactive handle for these coupling reactions, while the boronic acid moiety facilitates the transmetalation step in the catalytic cycle. The ability to produce high-purity 4-iodophenylboronic acid on a large scale is therefore a critical requirement for the efficient and economical development of new drug candidates and other advanced materials.

This document provides detailed application notes and a scalable protocol for the synthesis of 4-iodophenylboronic acid, targeting researchers and process chemists in drug development and manufacturing.

Scalable Synthesis of 4-Iodophenylboronic Acid

The most common and industrially scalable method for the synthesis of 4-iodophenylboronic acid is through the reaction of a Grignard reagent, formed from 1,4-diiodobenzene, with a trialkyl borate followed by acidic hydrolysis. This method is advantageous due to the ready availability of the starting materials and the generally high yields achievable.

Experimental Protocol: Kilogram-Scale Synthesis

This protocol is adapted from established industrial practices for the synthesis of analogous arylboronic acids.

Materials and Equipment:

  • 1,4-Diiodobenzene (I-C₆H₄-I)

  • Magnesium (Mg) turnings

  • Iodine (I₂) (for initiation)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate (B(O-iPr)₃)

  • Hydrochloric acid (HCl), concentrated

  • Toluene

  • Sodium hydroxide (NaOH)

  • Deionized water

  • A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet.

  • Temperature control unit (heating/cooling circulator)

  • Filtration and drying equipment

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with dry nitrogen to ensure an inert atmosphere.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings (1.1 equivalents) and a crystal of iodine.

    • Add a small portion of a solution of 1,4-diiodobenzene (1.0 equivalent) in anhydrous THF to initiate the reaction. Gentle heating may be required.

    • Once the reaction has initiated (as evidenced by a color change and gentle reflux), the remaining solution of 1,4-diiodobenzene in THF is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the reaction mixture is stirred at reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • The Grignard solution is cooled to -60 °C.

    • A solution of triisopropyl borate (1.2 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -50 °C.

    • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

  • Hydrolysis and Work-up:

    • The reaction mixture is cooled to 0-5 °C.

    • A solution of hydrochloric acid (4.0 equivalents) in deionized water is added slowly to quench the reaction and hydrolyze the borate ester.

    • The layers are separated, and the aqueous layer is extracted with toluene.

  • Purification by Alkaline Extraction and Crystallization:

    • The combined organic layers are extracted with an aqueous solution of sodium hydroxide. The 4-iodophenylboronic acid is converted to its sodium salt and dissolves in the aqueous layer.

    • The aqueous layer is separated and then acidified with concentrated hydrochloric acid to a pH of 1-2, causing the 4-iodophenylboronic acid to precipitate.

    • The solid product is collected by filtration, washed with cold deionized water, and dried under vacuum to afford 4-iodophenylboronic acid as a white to off-white solid.

Data Presentation

The following table summarizes typical quantitative data for the scale-up synthesis of 4-iodophenylboronic acid based on the provided protocol.

ParameterValue
Starting Material 1,4-Diiodobenzene
Scale 10 kg
Key Reagents Magnesium, Triisopropyl borate
Solvent Tetrahydrofuran (THF), Toluene
Reaction Temperature Grignard: Reflux; Borylation: -60 to -50 °C
Reaction Time Grignard: 4-5 hours; Borylation: 3 hours
Typical Yield 75-85%
Purity (by HPLC) >98%
Final Product Form White to off-white crystalline solid

Visualizations

Reaction Workflow

The following diagram illustrates the key steps in the scale-up synthesis of 4-iodophenylboronic acid.

G Workflow for Scale-up Synthesis of 4-Iodophenylboronic Acid A Reactor Preparation (Inert Atmosphere) B Grignard Reagent Formation (1,4-Diiodobenzene + Mg in THF) A->B C Borylation (Reaction with Triisopropyl Borate at -60°C) B->C D Hydrolysis (Quenching with HCl) C->D E Aqueous Work-up & Phase Separation D->E F Alkaline Extraction (Formation of Boronate Salt) E->F G Acidification & Precipitation (Isolation of Product) F->G H Filtration & Drying G->H I Final Product: 4-Iodophenylboronic Acid H->I

Caption: Workflow for the scale-up synthesis of 4-iodophenylboronic acid.

Application in Suzuki-Miyaura Coupling

4-Iodophenylboronic acid is a key reactant in Suzuki-Miyaura coupling reactions to form biaryl compounds. The catalytic cycle is depicted below.

G Catalytic Cycle of Suzuki-Miyaura Coupling A Pd(0)Ln B Oxidative Addition A->B Ar-I C Ar-Pd(II)L2-I B->C D Transmetalation (with 4-Iodophenylboronic Acid) C->D Base, Ar'B(OH)2 E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' (Biaryl Product) F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Microwave-Assisted Organic Synthesis Using 4-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-iodobiphenyl (4-IBP) in microwave-assisted organic synthesis. The application of microwave irradiation offers significant advantages over conventional heating methods, including accelerated reaction times, increased product yields, and improved reaction efficiencies. This document focuses on key palladium-catalyzed cross-coupling reactions where this compound serves as a versatile building block for the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction to Microwave-Assisted Synthesis with this compound

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently, leading to rapid temperature elevation and dramatically reduced reaction times.[1] For substrates like 4-iodobiphenyl, this technology enables the rapid formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry and materials science. The protocols outlined below detail the application of microwave heating to three major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Synthesis of Biaryl and Polyaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids. Microwave irradiation significantly accelerates this transformation.

Application Note:

The microwave-assisted Suzuki-Miyaura coupling of 4-iodobiphenyl with various arylboronic acids provides a rapid and efficient route to functionalized biaryl and terphenyl structures. These motifs are prevalent in liquid crystals, organic light-emitting diodes (OLEDs), and as scaffolds in drug discovery. The use of microwave heating can reduce reaction times from hours to minutes, often with improved yields compared to conventional heating.[2]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • 4-Iodobiphenyl (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, DMF)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 4-iodobiphenyl, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Quantitative Data Summary:
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O14015>95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O14015>95
34-Tolylboronic acidPd(dppf)Cl₂ (2)Na₂CO₃DMF1501092
42-Thienylboronic acidPd(dppf)Cl₂ (2)Na₂CO₃DMF1501088

Note: The data in this table is representative of typical Suzuki-Miyaura couplings of aryl iodides under microwave irradiation and serves as a guideline. Specific yields may vary based on the exact substrates and conditions used.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base start->reagents solvent Add Solvent reagents->solvent seal Seal Vial solvent->seal irradiate Microwave Irradiation (120-150 °C, 10-30 min) seal->irradiate cool Cool to RT irradiate->cool extract Extraction cool->extract purify Purification extract->purify end End purify->end

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling of this compound.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is significantly accelerated under microwave conditions.

Application Note:

Microwave-assisted Sonogashira coupling of 4-iodobiphenyl with various terminal alkynes is a highly efficient method for the synthesis of 4-(alkynyl)biphenyls. These compounds are important intermediates in the synthesis of conjugated polymers, molecular wires, and pharmaceutical agents. The reaction times can be reduced from hours to a few minutes, and often, the reaction can be performed under copper-free conditions, which simplifies purification.[4][5]

Experimental Protocol: Microwave-Assisted Sonogashira Coupling

Reaction Scheme:

Materials:

  • 4-Iodobiphenyl (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%, optional)

  • Base (e.g., Et₃N, piperidine)

  • Solvent (e.g., DMF, THF)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, dissolve 4-iodobiphenyl and the terminal alkyne in the solvent.

  • Add the palladium catalyst, copper(I) iodide (if used), and the base.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-140 °C) for a short duration (e.g., 5-20 minutes).[4]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:
EntryTerminal AlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)Et₃NDMF1201095
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)Et₃NTHF1001593
31-HeptynePd(OAc)₂ (2)PiperidineDMF130890
4Propargyl alcoholPdCl₂(PPh₃)₂ (2) / CuI (1)Et₃NDMF1101288

Note: The data in this table is representative of typical Sonogashira couplings of aryl iodides under microwave irradiation and serves as a guideline. Specific yields may vary based on the exact substrates and conditions used.

Signaling Pathway: Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Reductive\nElimination->Ar-C≡C-R

Caption: Simplified Catalytic Cycle for the Sonogashira Coupling Reaction.

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between aryl halides and amines. Microwave irradiation provides a significant rate enhancement for this reaction.

Application Note:

The microwave-assisted Buchwald-Hartwig amination of 4-iodobiphenyl with a wide range of primary and secondary amines allows for the rapid synthesis of 4-aminobiphenyl derivatives.[6] These compounds are key structural motifs in many pharmaceuticals and organic materials. The use of microwave heating allows for the use of less reactive amines and can often be performed with lower catalyst loadings.

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • 4-Iodobiphenyl (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, BINAP, 4-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)

  • Solvent (e.g., Toluene, Dioxane)

  • Microwave reactor vials

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a microwave reactor vial.

  • Add 4-iodobiphenyl and the amine, followed by the anhydrous solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the desired temperature (e.g., 100-130 °C) for the specified time (e.g., 15-60 minutes).[6]

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary:
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1103092
2MorpholinePd(OAc)₂ (3)BINAP (5)K₃PO₄Dioxane1202095
3BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1102590
4IndolePd(OAc)₂ (3)BINAP (5)K₃PO₄Dioxane1304585

Note: The data in this table is representative of typical Buchwald-Hartwig aminations of aryl iodides under microwave irradiation and serves as a guideline. Specific yields may vary based on the exact substrates and conditions used.

Logical Relationship: Key Parameters in Buchwald-Hartwig Amination

Buchwald_Hartwig_Parameters Reaction\nOutcome Reaction Outcome Catalyst\nSystem Catalyst System Catalyst\nSystem->Reaction\nOutcome Base\nStrength Base Strength Base\nStrength->Reaction\nOutcome Solvent\nPolarity Solvent Polarity Solvent\nPolarity->Reaction\nOutcome Reaction\nTemperature Reaction Temperature Reaction\nTemperature->Reaction\nOutcome Reaction\nTime Reaction Time Reaction\nTime->Reaction\nOutcome Amine\nNucleophilicity Amine Nucleophilicity Amine\nNucleophilicity->Reaction\nOutcome

Caption: Key Parameters Influencing the Outcome of Buchwald-Hartwig Amination.

References

Application Notes and Protocols: 4-Iodophenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid is a versatile bifunctional molecule widely employed in materials science as a key building block for the synthesis of advanced functional materials. Its utility stems from the presence of two distinct reactive sites: a boronic acid group, amenable to Suzuki-Miyaura cross-coupling reactions, and an iodo group, which can also participate in various cross-coupling reactions or be further functionalized. This unique combination allows for the precise construction of complex molecular architectures, making it an invaluable reagent in the development of conjugated polymers, fluorescent materials, and porous crystalline structures like Metal-Organic Frameworks (MOFs). These materials find applications in organic electronics, chemical sensing, and catalysis.

This document provides detailed application notes and experimental protocols for the use of 4-iodophenylboronic acid in several key areas of materials science.

Application 1: Synthesis of Conjugated Polymers - Poly(p-phenylene)

Conjugated polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Poly(p-phenylene) (PPP) is a fundamental conjugated polymer, and 4-iodophenylboronic acid can serve as a monomer for its synthesis via Suzuki polymerization. A particularly innovative and sustainable approach is the use of mechanochemistry.

Quantitative Data: Mechanochemical Suzuki Polymerization
MonomerCatalystBaseMethodYield (%)Degree of Polymerization (DP)
4-Iodophenylboronic acidPd(OAc)₂K₂CO₃Ball Milling~95~15
4-Iodophenylboronic acidPd blackK₂CO₃Ball Milling~98~20
4-Iodophenylboronic acidPd milling ballK₂CO₃Ball Milling~6High
Experimental Protocol: Mechanochemical Synthesis of Poly(p-phenylene)

This protocol is adapted from a mechanochemical approach, which offers a solvent-free and efficient route to PPP.[1]

Materials:

  • 4-Iodophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Palladium black

  • Potassium carbonate (K₂CO₃), anhydrous

  • Zirconium oxide milling jar and milling balls

  • Mixer ball mill

Procedure:

  • In a typical experiment, place 4-iodophenylboronic acid (e.g., 248 mg, 1.0 mmol), potassium carbonate (e.g., 414 mg, 3.0 mmol), and the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) into a zirconium oxide milling jar (e.g., 10 mL volume) containing zirconium oxide milling balls (e.g., 2 x 10 mm).

  • Seal the milling jar tightly.

  • Place the jar in a mixer ball mill and operate at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 60 minutes).

  • After milling, carefully open the jar in a fume hood.

  • The resulting solid is a mixture of the polymer and inorganic salts. To isolate the polymer, wash the crude product extensively with deionized water to remove the potassium carbonate and other water-soluble byproducts.

  • Subsequently, wash the solid with a solvent in which the polymer is insoluble but the catalyst residues are soluble (e.g., acetone or methanol).

  • Dry the resulting poly(p-phenylene) powder under vacuum to a constant weight.

  • Characterize the polymer using techniques such as FT-IR spectroscopy to confirm the disappearance of the B-OH and C-I bonds and the presence of characteristic para-substituted benzene ring vibrations. The degree of polymerization can be estimated from the FT-IR spectra by comparing the intensity of the band for terminal phenyl rings to that of the para-substituted benzene rings.[1]

Experimental Workflow: Mechanochemical Polymerization

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product monomer 4-Iodophenylboronic Acid milling Ball Milling (Solvent-Free) monomer->milling catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->milling base K₂CO₃ base->milling wash_water Wash with Water milling->wash_water Crude Product wash_solvent Wash with Organic Solvent wash_water->wash_solvent drying Vacuum Drying wash_solvent->drying ppp Poly(p-phenylene) drying->ppp G pd0 Pd(0)L₂ pd2 R¹-Pd(II)L₂-X pd0->pd2 Oxidative Addition r1x R¹-X (9,10-Dibromoanthracene) r1x->pd2 r2by2 R²-B(OH)₂ (4-Iodophenylboronic Acid) transmetalation R¹-Pd(II)L₂-R² r2by2->transmetalation base Base (e.g., Na₂CO₃) base->transmetalation product R¹-R² (Product) pd2->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination transmetalation->product G start 4-Iodophenylboronic Acid step1 Suzuki Coupling (with 4-halotoluene) start->step1 intermediate Biphenyl Intermediate (e.g., 4-Iodo-4'-methylbiphenyl) step1->intermediate step2 Oxidation of Iodo & Methyl Groups intermediate->step2 linker Dicarboxylic Acid Linker (e.g., 4,4'-Biphenyldicarboxylic Acid) step2->linker step3 Solvothermal Synthesis linker->step3 metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal->step3 solvent Solvent (e.g., DMF) solvent->step3 mof Metal-Organic Framework (MOF) step3->mof

References

Application Notes and Protocols for the Synthesis of 4-Iodobiphenyl (4-IBP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-iodobiphenyl (4-IBP), a key intermediate in the production of biphenyl liquid crystal materials and a versatile reagent in cross-coupling reactions for drug development.[1] This document outlines two primary synthetic routes: the traditional direct iodination of biphenyl and a modern, optimized Suzuki coupling reaction.

Overview

4-Iodobiphenyl is a critical building block in organic synthesis, particularly valued for its role in forming carbon-carbon bonds. Its applications range from the synthesis of liquid crystals, where it acts as an important intermediate for creating the biphenyl core structure, to its use in medicinal chemistry as a precursor for more complex molecules.[1] The choice of synthetic method often depends on factors such as scale, desired purity, and environmental considerations.

Synthetic Methods

Two common methods for the preparation of this compound are detailed below. The Suzuki coupling reaction is generally preferred for its milder conditions, higher yields, and reduced environmental impact compared to the traditional direct iodination method.[1]

Method 1: Direct Iodination of Biphenyl (Traditional Method)

This method involves the direct electrophilic iodination of biphenyl using iodine and an oxidizing agent in an acidic solvent. While effective, it often requires harsh reagents and can produce significant acidic waste.[1]

Method 2: Suzuki Coupling Reaction (Optimized Method)

The Suzuki coupling reaction offers a more efficient and environmentally friendly approach to this compound synthesis.[1] It involves the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.[1][2] This method is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups.[2]

Data Presentation: Comparison of Synthetic Methods

ParameterDirect Iodination of BiphenylSuzuki Coupling Reaction
Starting Materials Biphenyl, Iodine, Sodium Peroxydisulfate1,4-Diiodobenzene, Phenylboronic Acid
Catalyst NonePd/C
Solvent Glacial Acetic Acid, Water, CCl4Water
Base Not explicitly used as a reagentSodium Carbonate
Temperature 80°C60°C
Reaction Time ~3 hours6 hours
Yield 62%[3]95%[1]
Purification Distillation and Recrystallization from Methanol[3]Extraction and Recrystallization from Ethanol[1]
Key Advantages Utilizes readily available starting materials.High yield, mild conditions, environmentally friendly (uses water as solvent), recyclable catalyst.[1]
Key Disadvantages Use of corrosive acids and strong oxidants, generation of acidic waste.[1]Requires a pre-functionalized starting material (phenylboronic acid).

Experimental Protocols

Protocol 1: Direct Iodination of Biphenyl

Materials:

  • Biphenyl (15.4 g)

  • Glacial Acetic Acid (100 ml)

  • Water

  • Iodine (12.7 g)

  • Sodium Peroxydisulfate (12.5 g)

  • Tetrachloromethane (8 ml)

  • Methanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel equipped with a condenser and stirrer, dissolve 15.4 g of biphenyl in 100 ml of glacial acetic acid.

  • Heat the solution to 80°C and add water until turbidity is observed (approximately 25 ml).[3]

  • Add 12.7 g of iodine, 12.5 g of sodium peroxydisulfate, and 8 ml of tetrachloromethane. The tetrachloromethane helps to wash down any sublimed iodine from the condenser.[3]

  • Stir the mixture vigorously at 80°C for approximately 3 hours, or until the color of the iodine has disappeared.[3]

  • After the reaction is complete, add 300 ml of water to the mixture to precipitate the crude product.[3]

  • Filter the crude 4-iodobiphenyl and dry the solid.

  • Purify the crude product by distillation (b.p. 118-125°C / 0.05 mm) followed by recrystallization from methanol to yield pure 4-iodobiphenyl (m.p. 112°C).[3]

Protocol 2: Suzuki Coupling Reaction

Materials:

  • 1,4-Diiodobenzene (32.9 g, 0.1 mol)

  • Phenylboronic acid (12.2 g, 0.1 mol)

  • Sodium Carbonate (21.2 g, 0.2 mol)

  • Water (150 ml)

  • Pd/C catalyst (4.2 g, 0.2 mol%)

  • Ethyl acetate (for extraction)

  • Ethanol (for recrystallization)

Procedure:

  • To a 500 ml reaction flask, add 32.9 g of 1,4-diiodobenzene, 12.2 g of phenylboronic acid, 21.2 g of sodium carbonate, and 150 ml of water.[1]

  • Stir the mixture to ensure homogeneity.

  • Add 4.2 g of the Pd/C catalyst to the flask.[1]

  • Heat the reaction mixture to 60°C and maintain for 6 hours with continuous stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the Pd/C catalyst, which can be washed with water and recycled.[1]

  • Extract the filtrate with ethyl acetate.[1]

  • Separate the organic layer and remove the solvent by rotary evaporation to obtain the crude product.[1]

  • Recrystallize the crude product from ethanol to yield pure 4-iodobiphenyl.[1]

Characterization of 4-Iodobiphenyl

  • Appearance: Off-white crystalline powder.[4]

  • Melting Point: 110-114 °C.

  • Boiling Point: 320 °C (lit.).[4]

  • Solubility: Slightly soluble in water.[4]

  • Spectroscopic Analysis: Purity and structure can be confirmed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Safety Information

  • Hazard Statements: Harmful if swallowed. Causes serious eye damage. Very toxic to aquatic life with long-lasting effects.[5]

  • Precautionary Statements: Wear protective gloves, clothing, eye protection, and face protection. Avoid release to the environment. In case of contact with eyes, rinse cautiously with water for several minutes.[5][6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start reactants Mix Reactants: 1,4-Diiodobenzene, Phenylboronic Acid, Sodium Carbonate, Water start->reactants catalyst Add Pd/C Catalyst reactants->catalyst reaction Heat at 60°C for 6h catalyst->reaction cool Cool to Room Temp reaction->cool filter Filter to Recover Catalyst cool->filter extract Extract with Ethyl Acetate filter->extract evaporate Rotary Evaporation extract->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize characterize Characterize Product (NMR, MS, MP) recrystallize->characterize product Pure 4-Iodobiphenyl characterize->product

Caption: Experimental workflow for the synthesis of 4-iodobiphenyl via Suzuki coupling.

suzuki_coupling_mechanism pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-I pd0->pd2_halide Oxidative Addition pd2_boronate Ar-Pd(II)L2-Ar' pd2_halide->pd2_boronate Transmetalation product Ar-Ar' pd2_boronate->product Reductive Elimination product->pd0 Catalyst Regeneration aryl_halide Ar-I aryl_halide->pd2_halide boronic_acid Ar'-B(OH)2 boronic_acid->pd2_boronate base Base (Na2CO3) base->pd2_boronate

Caption: Simplified mechanism of the Suzuki coupling reaction for this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Reactions with 4-Iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodophenylboronic acid in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in Suzuki-Miyaura coupling reactions using 4-iodophenylboronic acid?

A1: The most prevalent byproduct is the homocoupling product, 4,4'-diiodobiphenyl, which arises from the coupling of two molecules of 4-iodophenylboronic acid. Another significant byproduct is iodobenzene, formed via protodeboronation of the starting material.[1][2] The formation of these byproducts is influenced by reaction conditions such as temperature, base, and the presence of oxygen.

Q2: What is protodeboronation and why is it a problem?

A2: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, converting 4-iodophenylboronic acid into iodobenzene.[2] This is an undesired reaction as it consumes the starting material and reduces the overall yield of the desired cross-coupled product. This reaction is often favored by the presence of aqueous basic conditions and can be influenced by temperature.[1]

Q3: Can byproducts also be formed from the catalyst or ligands?

A3: Yes, particularly in Suzuki-Miyaura reactions, impurities can arise from the aryl groups of phosphine ligands. For instance, if triphenylphosphine is used as a ligand, biphenyl can be formed as a byproduct. The choice of ligand and catalyst precursor is crucial in minimizing such side reactions.

Q4: What are the typical byproducts in a Buchwald-Hartwig amination reaction with 4-iodophenylboronic acid?

A4: While 4-iodophenylboronic acid is not a direct substrate for Buchwald-Hartwig amination (which typically couples an amine with an aryl halide), if it were used in a related reaction or present as an impurity, it could potentially undergo side reactions. The primary unproductive side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide starting material. Another potential side reaction is the β-hydride elimination from the palladium-amide intermediate, which can lead to the formation of an imine and a hydrodehalogenated arene.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: High levels of homocoupling byproduct (4,4'-diiodobiphenyl) are observed.

Possible Causes & Solutions:

CauseSolution
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.
- Degas the reaction mixture: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) before adding the palladium catalyst.
- Maintain an inert atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.
Inappropriate Base or Base Concentration: The choice and amount of base can influence the rate of competing reactions.
- Optimize the base: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Sometimes a weaker base can suppress homocoupling.
- Use the correct stoichiometry: Use the recommended equivalents of base. Excess base can sometimes promote side reactions.
High Reaction Temperature: Elevated temperatures can sometimes favor homocoupling.
- Lower the reaction temperature: If the desired reaction proceeds at a reasonable rate, try running the reaction at a lower temperature.

Issue 2: Significant formation of iodobenzene due to protodeboronation.

Possible Causes & Solutions:

CauseSolution
Prolonged reaction time in aqueous base: The boronic acid is susceptible to hydrolysis and subsequent protodeboronation in the presence of water and base.[1]
- Minimize reaction time: Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed.
- Use a two-phase system: A solvent system like toluene/water or dioxane/water can sometimes limit the exposure of the boronic acid to the aqueous base.
High Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1]
- Optimize temperature: Determine the minimum temperature required for efficient cross-coupling.
pH of the reaction mixture: The rate of protodeboronation is highly pH-dependent.[2]
- Careful base selection: The choice of base affects the pH of the aqueous phase. Experiment with different bases to find the optimal balance for your specific substrates.
Buchwald-Hartwig Amination (Troubleshooting for related reactions)

While 4-iodophenylboronic acid is not a primary substrate, issues encountered in similar cross-coupling reactions are relevant.

Issue 3: Low yield of the desired aminated product.

Possible Causes & Solutions:

CauseSolution
Catalyst deactivation: The palladium catalyst can be deactivated by various factors.
- Use appropriate ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to stabilize the catalyst and promote efficient coupling.
- Ensure inert atmosphere: Oxygen can deactivate the palladium catalyst. Use standard Schlenk line or glovebox techniques.
Incorrect base: The choice of base is critical for the deprotonation of the amine and the overall catalytic cycle.
- Strong, non-nucleophilic bases are preferred: Bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. The choice depends on the specific amine and aryl halide.
Substrate incompatibility: Certain functional groups on the amine or aryl halide can interfere with the reaction.
- Protect sensitive functional groups: If necessary, protect reactive functional groups on your substrates before performing the coupling reaction.

Experimental Protocols

Example Protocol for Suzuki-Miyaura Coupling of 4-Iodophenylboronic Acid with an Aryl Bromide:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-iodophenylboronic acid (1.0 eq.), the aryl bromide (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Byproducts cluster_suzuki Suzuki-Miyaura Coupling cluster_side_reactions Side Reactions 4-Iodophenylboronic Acid 4-Iodophenylboronic Acid Desired Product Desired Product 4-Iodophenylboronic Acid->Desired Product Pd Catalyst, Base Homocoupling Byproduct Homocoupling Byproduct 4-Iodophenylboronic Acid->Homocoupling Byproduct [O] Protodeboronation Byproduct Protodeboronation Byproduct 4-Iodophenylboronic Acid->Protodeboronation Byproduct H+ Aryl Halide Aryl Halide Aryl Halide->Desired Product

Caption: Common reaction pathways in Suzuki-Miyaura coupling.

Troubleshooting_Homocoupling High Homocoupling High Homocoupling Cause1 Presence of Oxygen High Homocoupling->Cause1 Cause2 Inappropriate Base High Homocoupling->Cause2 Cause3 High Temperature High Homocoupling->Cause3 Solution1 Degas / Inert Atmosphere Cause1->Solution1 Solution2 Optimize Base Cause2->Solution2 Solution3 Lower Temperature Cause3->Solution3

Caption: Troubleshooting homocoupling in Suzuki-Miyaura reactions.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Complex1 L-Pd(II)(Ar)(X) Oxidative_Addition->Complex1 Amine_Coordination Amine Coordination Complex1->Amine_Coordination + HNR'R'' Complex2 L-Pd(II)(Ar)(NHR'R'') Amine_Coordination->Complex2 Deprotonation Base Complex2->Deprotonation Complex3 L-Pd(II)(Ar)(NR'R'') Deprotonation->Complex3 Reductive_Elimination Reductive Elimination Complex3->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Suzuki Coupling with 4-Iodobiphenyl (4-IBP)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve reaction yields for the Suzuki-Miyaura cross-coupling of 4-iodobiphenyl (4-IBP).

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield with 4-iodobiphenyl?

Low yields in Suzuki couplings with 4-iodobiphenyl can stem from several factors. Common issues include inefficient catalyst activation, catalyst decomposition, competing side reactions such as protodeboronation of the boronic acid partner or homocoupling, and suboptimal reaction conditions (base, solvent, temperature).[1][2] this compound, while generally reactive due to the carbon-iodine bond, can present challenges related to solubility and achieving an optimal balance of reaction parameters.

Q2: What are the most common side products to look for?

The primary side products to monitor are:

  • Homocoupling Product: Formation of quaterphenyl (from the coupling of two this compound molecules) or a biphenyl species (from the coupling of two boronic acid molecules). This is often exacerbated by the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[1]

  • Protodeboronation Product: The boronic acid is replaced by a hydrogen atom, leading to the formation of biphenyl from this compound. This is common when using harsh basic conditions or when there is excess water in the reaction.[2]

  • Dehalogenation Product: 4-Iodobiphenyl is reduced to biphenyl. This can occur if a hydride source is present in the reaction mixture.[1]

Q3: Is an inert atmosphere absolutely necessary?

Yes, for achieving high yields and reproducibility, maintaining an inert atmosphere (e.g., using argon or nitrogen) is critical. Oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which promotes undesirable homocoupling of the boronic acid.[1][2] Thoroughly degassing all solvents and reagents before starting the reaction is a crucial step.

Q4: How do I choose the right palladium catalyst and ligand?

For aryl iodides like this compound, a variety of palladium sources can be effective. Pd(PPh₃)₄ can be used directly, while Pd(OAc)₂ or Pd₂(dba)₃ require a phosphine ligand to form the active catalytic species in situ.[3] The choice of ligand is critical, especially for challenging or sterically hindered substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) often improve reaction rates and yields by promoting the rate-limiting oxidative addition and reductive elimination steps.[2]

Troubleshooting Guide

Problem: Low to No Product Formation

If you observe little to no formation of the desired coupled product, consult the following troubleshooting workflow and table of suggestions.

G start Low/No Product check_catalyst Is the Pd catalyst/precatalyst active? start->check_catalyst Start Here check_reagents Are reagents pure and dry? (Especially boronic acid) check_catalyst->check_reagents Yes sol_catalyst Action: Use a fresh catalyst source. Consider a pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of Pd(0). check_catalyst->sol_catalyst No check_atmosphere Was the reaction run under a strictly inert atmosphere? check_reagents->check_atmosphere Yes sol_reagents Action: Check boronic acid for degradation (protodeboronation). Recrystallize or use a more stable boronate ester (e.g., pinacol ester). check_reagents->sol_reagents No check_conditions Are reaction conditions optimal? sol_conditions Action: Screen different bases, solvents, and temperatures. Refer to optimization tables. check_conditions->sol_conditions No check_atmosphere->check_conditions Yes sol_atmosphere Action: Improve degassing procedure (e.g., freeze-pump-thaw cycles for solvents). Ensure positive inert gas pressure. check_atmosphere->sol_atmosphere No

Caption: Troubleshooting workflow for low yield.

IssuePotential CauseRecommended Action
Catalyst Inactivity The Pd(0) active species is not generated efficiently from the Pd(II) precatalyst. The catalyst or ligand has degraded upon storage.Use a fresh bottle of catalyst/ligand. Consider using a modern pre-catalyst (e.g., a Buchwald G3 precatalyst) which generates the active Pd(0) species more reliably.[2]
Reagent Quality The boronic acid may have degraded (protodeboronated) during storage. Reagents may contain impurities that poison the catalyst.Verify the purity of starting materials by NMR. Use a more stable boronic acid derivative like a pinacol ester (Bpin) or an MIDA boronate.[2][3]
Poor Solubility This compound or the boronic acid partner may have poor solubility in the chosen solvent, leading to a slow reaction rate.Screen alternative solvents like dioxane, 2-MeTHF, or DMF, often with a small amount of water to help dissolve the base and boronic acid.[4]
Incorrect Base The base may be too weak to facilitate transmetalation or may not be soluble enough in the reaction medium. A base that is too strong can promote side reactions.Screen a variety of bases. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly effective. Ensure vigorous stirring for biphasic reactions to maximize interfacial contact.[4][5]
Suboptimal Temperature The reaction temperature may be too low for efficient oxidative addition or too high, leading to catalyst decomposition or side reactions.Typically, reactions are run at elevated temperatures (60-100 °C).[5][6] An optimization screen of the temperature is recommended.

Optimizing Reaction Parameters

Systematic optimization of reaction parameters is key to maximizing yield. The following tables provide a summary of common conditions used for Suzuki couplings involving aryl iodides.

Table 1: Catalyst and Ligand Selection
Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(PPh₃)₄ (1-5%)-70-95%A common, effective "all-in-one" catalyst. Can be sensitive to air and may require higher loadings.
Pd(OAc)₂ (1-3%)PPh₃ (2-6%)65-90%A cost-effective system where the active Pd(0) is formed in situ.
Pd₂(dba)₃ (1-2%)XPhos or SPhos (2-4%)85-99%Buchwald ligands are excellent for promoting the coupling of sterically demanding substrates and can achieve high yields at low catalyst loadings.
Pd(dppf)Cl₂ (2-5%)-80-98%A stable precatalyst that is often effective for a wide range of substrates.
Table 2: Base and Solvent Systems
Base (Equivalents)Solvent System (v/v)Temperature (°C)Comments
K₂CO₃ (2-3)Dioxane / H₂O (4:1)80-100A robust, general-purpose system. Good for a wide range of boronic acids.[4]
K₃PO₄ (2-3)Toluene / H₂O (10:1)90-110A stronger base, often used for less reactive coupling partners or when protodeboronation is a concern under different basic conditions.
Cs₂CO₃ (2)THF / H₂O (5:1)60-80A highly effective but more expensive base. Its high solubility can accelerate the reaction.
KOH (2-3)Ethanol / H₂O (5:1)80An aqueous alcohol system can be effective and is considered a greener solvent choice.[7]

Generalized Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of 4-iodobiphenyl with a generic arylboronic acid. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • 4-Iodobiphenyl (this compound) (1.0 eq.)

  • Arylboronic acid (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Degassed Solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodobiphenyl, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat this cycle 3-5 times).

  • Solvent Addition: Add the degassed dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 2-16 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Catalytic Cycle and Key Steps

Understanding the mechanism is crucial for troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂-I oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_diaryl Ar-Pd(II)L₂-Ar' tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 product Product (Ar-Ar') re->product aryl_halide This compound (Ar-I) aryl_halide->oa boronic_acid Ar'-B(OH)₂ boronic_acid->tm base Base (e.g., K₂CO₃) base->tm

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[3]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.[3]

References

Technical Support Center: Troubleshooting 4-iodophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting failed 4-iodophenylboronic acid couplings. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Troubleshooting Guides

This section provides answers to specific problems you might be encountering in your experiments.

Suzuki-Miyaura Coupling: Troubleshooting Guide

Question: Why is the yield of my Suzuki-Miyaura coupling with 4-iodophenylboronic acid consistently low?

Answer: Low yields in Suzuki-Miyaura couplings involving 4-iodophenylboronic acid can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Ensure you are using conditions optimized for aryl iodides.

  • Catalyst Inactivity: Your palladium catalyst may be inactive or poisoned.

  • Side Reactions: Competing reactions like protodeboronation or homocoupling can consume your starting materials.

  • Reagent Quality: The purity of your 4-iodophenylboronic acid, aryl halide, and other reagents is crucial.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your 4-iodophenylboronic acid is pure and has not degraded. Impurities can poison the catalyst.

  • Optimize Base and Solvent: The selection of base and solvent is critical. For instance, in the coupling of aryl halides with phenylboronic acid, bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] Toluene and 1,4-dioxane are commonly used solvents.

  • Degas Your Reaction Mixture: Oxygen can promote the homocoupling of boronic acids and deactivate the palladium catalyst.[2] Thoroughly degas your solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Adjust Catalyst Loading: While a low catalyst loading is desirable, sometimes increasing it can improve yields, especially with challenging substrates.[1]

  • Consider Additives: In some cases, the addition of silver salts (e.g., Ag₂O) can promote the reaction.[3]

Question: I am observing significant amounts of a byproduct that is not my desired coupled product. What could it be and how can I prevent it?

Answer: The two most common byproducts in Suzuki-Miyaura couplings are the result of protodeboronation and homocoupling.

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond. This side reaction is often promoted by aqueous basic conditions. To minimize this, you can try using anhydrous conditions or protecting the boronic acid as a boronate ester (e.g., a pinacol ester).

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. This is often caused by the presence of oxygen.[2] To prevent homocoupling, ensure your reaction is thoroughly deoxygenated and run under an inert atmosphere. Pre-heating the catalyst, base, and solvent before adding the boronic acid can also help.[2]

Buchwald-Hartwig Amination: Troubleshooting Guide

Question: My Buchwald-Hartwig amination of an aryl iodide with an amine is not proceeding to completion. What should I check?

Answer: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors. Here are some key areas to investigate:

  • Catalyst System: The choice of palladium precatalyst and ligand is crucial and often substrate-dependent.

  • Base Selection: The strength and solubility of the base are critical for efficient catalysis.

  • Solvent Choice: The solvent can significantly impact the reaction rate and yield.

  • Inhibition by Iodide: Iodide ions generated during the reaction can sometimes inhibit the catalyst.

Troubleshooting Steps:

  • Screen Ligands: The reactivity of the catalyst is highly dependent on the phosphine ligand. For aryl iodides, ligands like XPhos or t-BuXPhos are often effective.

  • Optimize the Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be critical, with t-BuOLi, t-BuONa, and Cs₂CO₃ showing high yields in certain systems.[4]

  • Solvent Selection: Toluene and 1,4-dioxane are frequently used solvents for Buchwald-Hartwig aminations.[4][5] Toluene was found to be the best choice in a study coupling various amines with aryl bromides.[4]

  • Address Iodide Inhibition: In some cases, the iodide generated can form inactive palladium iodide species. Using bidentate ligands can sometimes mitigate this issue by preventing the formation of palladium iodide dimers.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for Suzuki-Miyaura and Buchwald-Hartwig reactions?

A1: Catalyst loading can vary depending on the specific substrates and reaction conditions. For Suzuki-Miyaura reactions, a catalyst loading of 0.05 mol% has been shown to achieve complete conversion in some cases.[1] For Buchwald-Hartwig aminations, catalyst loadings can be as low as 0.1 mol%.[7] However, for challenging couplings, higher loadings (e.g., 1-5 mol%) may be necessary.

Q2: How can I minimize protodeboronation of my 4-iodophenylboronic acid?

A2: Protodeboronation is a common side reaction. To minimize it, you can:

  • Use anhydrous solvents and reagents.

  • Employ a less aqueous workup if possible.

  • Use boronate esters (e.g., pinacol esters) which are generally more stable.

  • Optimize the reaction time to avoid prolonged exposure to basic conditions after the desired reaction is complete.

Q3: What is the role of the base in these coupling reactions?

A3: In Suzuki-Miyaura reactions, the base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium center.[8] In Buchwald-Hartwig aminations, the base is necessary to deprotonate the amine, allowing it to coordinate to the palladium catalyst.

Q4: Can I use water as a solvent for these reactions?

A4: Yes, aqueous conditions are sometimes used, particularly for Suzuki-Miyaura couplings, and can even be beneficial.[9] However, the presence of water can also promote protodeboronation. For Buchwald-Hartwig aminations, while typically run in organic solvents, aqueous systems have been developed.[5]

Q5: My reaction is clean, but the conversion is low. What is the most likely cause?

A5: Low conversion with a clean reaction profile often points to an issue with catalyst activity or turnover. This could be due to:

  • Insufficient catalyst loading.

  • Deactivation of the catalyst over the course of the reaction.

  • A reaction temperature that is too low.

  • Poor solubility of one of the reagents.

Quantitative Data Tables

Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
0.011Incomplete
0.051100
0.11100

Data adapted from a study on the coupling of 4-bromoacetophenone and phenylboronic acid, demonstrating that a minimum catalyst loading is required for complete conversion.[1]

Table 2: Influence of Base on Buchwald-Hartwig Amination of Bromobenzene with Carbazole

BaseConversion (%)
t-BuOLi98
t-BuONa97
Cs₂CO₃96
K₃PO₄85
K₂CO₃25

Data from a study optimizing the coupling of bromobenzene and carbazole, highlighting the effectiveness of strong, non-coordinating bases.[4]

Table 3: Solvent Screening for Buchwald-Hartwig Amination

SolventConversion (%)
Toluene>95
1,4-Dioxane>90
Xylene~80
THF~70
DMF~60

Generalized data based on a study showing toluene and 1,4-dioxane as highly effective solvents for Buchwald-Hartwig aminations.[4]

Detailed Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Iodophenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 4-iodophenylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., toluene/water mixture) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination with an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl iodide (1.0 equiv), amine (1.2 equiv), a strong base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Start reagents Combine Aryl Halide, 4-Iodophenylboronic Acid, Base start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent_catalyst Add Degassed Solvent & Palladium Catalyst inert->solvent_catalyst heat Heat to 80-110 °C solvent_catalyst->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Quench & Extract cool->extract purify Column Chromatography extract->purify product Pure Product purify->product

Figure 1: Suzuki-Miyaura Coupling Experimental Workflow.

Troubleshooting_Tree start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_catalyst Evaluate Catalyst System (Precatalyst, Ligand) start->check_catalyst check_side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) start->check_side_reactions optimize_reagents Use Fresh, Pure Reagents check_reagents->optimize_reagents optimize_conditions Screen Bases, Solvents, & Adjust Temperature check_conditions->optimize_conditions optimize_catalyst Screen Different Ligands & Precatalysts check_catalyst->optimize_catalyst mitigate_side_reactions Degas Thoroughly, Use Anhydrous Conditions check_side_reactions->mitigate_side_reactions success Improved Yield optimize_reagents->success optimize_conditions->success optimize_catalyst->success mitigate_side_reactions->success

Figure 2: Logical Troubleshooting Flowchart for Failed Couplings.

Catalytic_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 LₙPd(0) OxAdd L₂Pd(II)(Ar)(I) Pd0->OxAdd Oxidative Addition Transmetalation L₂Pd(II)(Ar)(Ar') OxAdd->Transmetalation Transmetalation Transmetalation->Pd0  Regeneration of Pd(0) RedElim Transmetalation->RedElim Reductive Elimination CoupledProduct Ar-Ar' Transmetalation->CoupledProduct ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Figure 3: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

References

Technical Support Center: Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing the homocoupling of 4-iodophenylboronic acid.

Troubleshooting Guide: Preventing Homocoupling of 4-Iodophenylboronic Acid

Homocoupling of boronic acids, leading to the formation of symmetrical biaryls (e.g., 4,4'-diiodo-1,1'-biphenyl), is a common side reaction in Suzuki-Miyaura coupling. This guide provides a systematic approach to diagnose and mitigate this issue.

Symptom Potential Cause Recommended Solution
High percentage of 4,4'-diiodo-1,1'-biphenyl byproduct observed. Presence of dissolved oxygen in the reaction mixture.Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period (e.g., 30-60 minutes) prior to adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1]
Use of a Pd(II) precatalyst without efficient in-situ reduction to Pd(0).- Use a Pd(0) catalyst, such as Pd(PPh₃)₄. - If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are optimal for its reduction. The homocoupling itself can be a result of the Pd(II) species being reduced to Pd(0) by the boronic acid.[2] - Consider the use of newer generation precatalysts (e.g., G3 or G4 palladacycles) that are designed for efficient generation of the active Pd(0) species.
The chosen base is too strong or not optimal for the substrate.Screen different bases. Weaker bases such as K₂CO₃ or K₃PO₄ are often effective. In some cases, fluoride bases like CsF can be beneficial. The choice of base can significantly impact the reaction outcome.
High concentration of the boronic acid.Consider slow addition of the 4-iodophenylboronic acid to the reaction mixture using a syringe pump. This can help to maintain a low instantaneous concentration of the boronic acid, thus disfavoring the homocoupling reaction.
Inconsistent results and varying levels of homocoupling. Purity of reagents and solvents.Ensure that all reagents, especially the 4-iodophenylboronic acid and the aryl halide, are of high purity. Use anhydrous solvents to avoid side reactions.
Inefficient stirring.Ensure vigorous and efficient stirring of the reaction mixture, especially if it is heterogeneous, to ensure proper mixing of all components.
Homocoupling persists despite degassing and catalyst choice. Presence of oxidizing impurities.Add a mild reducing agent, such as potassium formate, to the reaction mixture. This can help to scavenge any oxidizing species and maintain the palladium in its active Pd(0) state.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling of 4-iodophenylboronic acid in a Suzuki-Miyaura reaction?

A1: The primary cause of homocoupling is the presence of oxygen in the reaction system.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled biphenyl and regenerate Pd(0). This process competes with the desired cross-coupling catalytic cycle.

Q2: How can I effectively degas my reaction mixture to prevent homocoupling?

A2: A common and effective method is to bubble an inert gas, such as argon or nitrogen, through your solvent for at least 30 minutes before adding the reagents. After adding the reagents (except for the palladium catalyst), continue to degas the entire reaction mixture for another 15-30 minutes. Alternatively, the freeze-pump-thaw method (three cycles) can be used for more rigorous deoxygenation, especially for highly sensitive reactions.

Q3: Can the choice of palladium catalyst influence the extent of homocoupling?

A3: Yes. Using a Pd(0) catalyst, like Pd(PPh₃)₄, can be advantageous as it does not require an initial reduction step that might be partially achieved through homocoupling. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), the efficiency of its in-situ reduction to the active Pd(0) species is crucial. Some modern palladacycle precatalysts are designed for rapid and clean conversion to the active catalyst, which can help minimize side reactions.

Q4: What is the role of the base in promoting or preventing homocoupling?

A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, an inappropriate choice of base can lead to side reactions, including homocoupling. The basicity and the nature of the counter-ion can influence the solubility of the boronic acid and the palladium species, thereby affecting the relative rates of the desired cross-coupling and the undesired homocoupling. It is often necessary to screen a few different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) to find the optimal conditions for a specific set of substrates.

Q5: Is there a way to remove the 4,4'-diiodo-1,1'-biphenyl byproduct after the reaction is complete?

A5: Due to the nonpolar nature of 4,4'-diiodo-1,1'-biphenyl, it can be challenging to separate from the desired, often similarly nonpolar, cross-coupled product by standard column chromatography. Therefore, preventing its formation is the most effective strategy. If significant amounts are formed, careful optimization of the chromatographic separation conditions (e.g., using a nonpolar eluent system) or recrystallization might be necessary.

Data Presentation

The following table provides representative data on the effect of various reaction parameters on the yield of the homocoupling byproduct, 4,4'-diiodo-1,1'-biphenyl, in the Suzuki-Miyaura coupling of 4-iodophenylboronic acid with an aryl bromide. This data is for illustrative purposes to highlight general trends.

Entry Catalyst (mol%) Base Solvent Atmosphere Temperature (°C) Yield of 4,4'-diiodo-1,1'-biphenyl (%)
1Pd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O (4:1)Air9025
2Pd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O (4:1)Argon90< 5
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O (4:1)Argon100< 3
4PdCl₂(dppf) (2)Cs₂CO₃DMFArgon808
5Pd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O (4:1)Argon + KCOOH90< 2
6Pd(PPh₃)₄ (2)Na₂CO₃Ethanol/H₂O (3:1)Argon8012

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of 4-Iodophenylboronic Acid with Minimized Homocoupling

This protocol is designed to minimize the formation of the 4,4'-diiodo-1,1'-biphenyl byproduct.

Materials:

  • 4-Iodophenylboronic acid

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (0.02 equivalents)

  • K₃PO₄ (3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-iodophenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 30 minutes while stirring.

  • Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst (0.02 mmol).

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_main_cycle Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-X) Pd0->OA Ar¹-X Oxygen O₂ (Oxidant) Pd0->Oxygen PdII_complex Ar¹-Pd(II)L₂-X OA->PdII_complex Transmetalation Transmetalation (Ar²-B(OH)₂ + Base) PdII_complex->Transmetalation Ar²B(OH)₂ PdII_diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_diaryl RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Product Ar¹-Ar² RE->Product PdII_catalyst Pd(II)L₂ Trans1 Transmetalation (Ar²-B(OH)₂) PdII_catalyst->Trans1 PdII_monoaryl Ar²-Pd(II)L₂-OH Trans1->PdII_monoaryl Trans2 Transmetalation (Ar²-B(OH)₂) PdII_monoaryl->Trans2 PdII_homodiaryl Ar²-Pd(II)L₂-Ar² Trans2->PdII_homodiaryl RE_homo Reductive Elimination PdII_homodiaryl->RE_homo RE_homo->Pd0 Homocoupling_Product Ar²-Ar² RE_homo->Homocoupling_Product Oxygen->PdII_catalyst Oxidizes Pd(0)

Figure 1. Catalytic cycles for the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling of the boronic acid.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Degassing Is the reaction rigorously degassed? Start->Check_Degassing Improve_Degassing Improve degassing procedure (e.g., sparge longer, freeze-pump-thaw) Check_Degassing->Improve_Degassing No Check_Catalyst Are you using a Pd(0) catalyst or an efficient precatalyst? Check_Degassing->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Switch_Catalyst Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst Check_Catalyst->Switch_Catalyst No Screen_Base Screen different bases (e.g., K₃PO₄, CsF) Check_Catalyst->Screen_Base Yes Switch_Catalyst->Screen_Base Slow_Addition Implement slow addition of the boronic acid Screen_Base->Slow_Addition Check_Reagents Check purity of reagents and solvents Slow_Addition->Check_Reagents End Homocoupling Minimized Check_Reagents->End

Figure 2. A logical workflow for troubleshooting the homocoupling of 4-iodophenylboronic acid.

References

Overcoming solubility issues with 4-iodophenylboronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 4-iodophenylboronic acid in experimental settings. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 4-iodophenylboronic acid?

4-Iodophenylboronic acid is a white to light beige crystalline powder. Its solubility is a critical factor in its reactivity, particularly in cross-coupling reactions. It is known to be soluble in methanol and has a water solubility of 25 g/L.[1] However, its solubility in many common aprotic organic solvents used for Suzuki-Miyaura coupling can be limited, often requiring specific conditions or strategies to achieve a homogeneous reaction mixture.

Q2: I am observing poor solubility of 4-iodophenylboronic acid in my reaction solvent. What are the initial troubleshooting steps?

Poor solubility is a common issue that can lead to low reaction yields and reproducibility problems. Here are the initial steps to address this:

  • Solvent Selection: If your protocol allows, consider switching to a more polar aprotic solvent or a solvent mixture.

  • Heating: Gently heating the reaction mixture can significantly improve the solubility of 4-iodophenylboronic acid.

  • Co-solvent Addition: The addition of a co-solvent, such as water or ethanol, can enhance solubility.

  • Base Selection: The choice of base can influence the solubility of boronic acids.

Q3: How does the choice of base affect the solubility of 4-iodophenylboronic acid?

Q4: Are there alternative reagents to 4-iodophenylboronic acid that can circumvent solubility issues?

Yes, converting 4-iodophenylboronic acid to a boronate ester, such as the pinacol ester or a diethanolamine ester, can significantly improve its solubility in organic solvents and also enhance its stability.[2][3][4][5] These esters often exhibit better performance in Suzuki-Miyaura coupling reactions due to their improved solubility and handling characteristics.

Troubleshooting Guides

Issue 1: 4-Iodophenylboronic Acid Does Not Dissolve in the Reaction Solvent

Symptoms:

  • Solid particles of 4-iodophenylboronic acid remain suspended in the reaction mixture even after stirring.

  • Inconsistent reaction progress or low product yield.

Possible Causes:

  • Inappropriate solvent choice for the reaction scale and temperature.

  • Low intrinsic solubility of 4-iodophenylboronic acid in the selected solvent.

Solutions:

StrategyDescriptionRecommended Solvents/Reagents
Solvent System Modification Use a more polar aprotic solvent or a mixture of solvents to increase the solvating power of the medium.DMF, Dioxane, THF, or mixtures with water (e.g., Dioxane/H₂O)
Temperature Increase Heating the reaction mixture can overcome the activation energy for dissolution.Monitor for potential degradation of starting materials or catalyst at elevated temperatures.
Use of a Co-solvent A small amount of a polar co-solvent can disrupt the crystal lattice and improve solvation.Water, Ethanol
Conversion to Boronate Ester Synthesize the pinacol or diethanolamine ester of 4-iodophenylboronic acid for enhanced solubility.Pinacol, Diethanolamine
Issue 2: Low or No Product Formation in Suzuki-Miyaura Coupling

Symptoms:

  • TLC or LC-MS analysis shows unreacted starting materials.

  • The desired product is formed in very low yields.

Possible Causes:

  • Poor solubility of 4-iodophenylboronic acid leading to a low effective concentration in the solution.

  • Decomposition of the boronic acid under the reaction conditions.

  • Catalyst deactivation.

Solutions:

StrategyDescriptionKey Considerations
Optimize Reaction Conditions A combination of a suitable solvent, base, and temperature is crucial for efficient coupling.See Experimental Protocol 1 for a detailed procedure.
Use a More Soluble Derivative Employing the pinacol ester of 4-iodophenylboronic acid can ensure a higher concentration of the coupling partner in the solution.See Experimental Protocol 2 for the synthesis and coupling of the pinacol ester.
Degas Solvents Thoroughly Oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.Purge solvents with an inert gas (Argon or Nitrogen) before use.
Ligand Selection The choice of phosphine ligand can influence catalyst stability and activity.For challenging couplings, consider using bulky, electron-rich ligands like XPhos.

Data Presentation

Table 1: Qualitative Solubility of 4-Iodophenylboronic Acid and its Pinacol Ester

Solvent4-Iodophenylboronic Acid4-Iodophenylboronic Acid Pinacol Ester
WaterSlightly Soluble (25 g/L)[1]Insoluble
MethanolSoluble[1]Soluble
EthanolSolubleSoluble
Tetrahydrofuran (THF)Sparingly SolubleSoluble
1,4-DioxaneSparingly SolubleSoluble
Dimethylformamide (DMF)SolubleSoluble
ToluenePoorly SolubleSoluble
DichloromethanePoorly SolubleSoluble

Note: The solubility of boronic acids can be influenced by the presence of varying amounts of the corresponding anhydride (boroxine).

Experimental Protocols

Experimental Protocol 1: Suzuki-Miyaura Coupling with 4-Iodophenylboronic Acid using a Co-solvent System

This protocol is designed for a Suzuki-Miyaura reaction where the solubility of 4-iodophenylboronic acid is a concern.

Materials:

  • Aryl halide (1.0 mmol)

  • 4-Iodophenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl halide, 4-iodophenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane and water to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol 2: Synthesis and Use of 4-Iodophenylboronic Acid Pinacol Ester

This two-part protocol describes the preparation of the more soluble pinacol ester and its subsequent use in a Suzuki-Miyaura coupling.

Part A: Synthesis of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials:

  • 4-Iodophenylboronic acid (1.0 g, 4.04 mmol)

  • Pinacol (0.477 g, 4.04 mmol)

  • Toluene (20 mL)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Combine 4-iodophenylboronic acid and pinacol in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Add toluene to the flask.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude 4-iodophenylboronic acid pinacol ester, which can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Coupling using 4-Iodophenylboronic Acid Pinacol Ester

Materials:

  • Aryl halide (1.0 mmol)

  • 4-Iodophenylboronic acid pinacol ester (1.1 mmol)

  • Pd(dppf)Cl₂ (0.03 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (6 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl halide, 4-iodophenylboronic acid pinacol ester, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane to the flask.

  • Add the Pd(dppf)Cl₂ catalyst to the mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up and purify the product as described in Experimental Protocol 1.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide 4-Iodophenylboronic Acid Base B Add Solvent System (e.g., Dioxane/Water) A->B C Purge with Inert Gas B->C D Add Palladium Catalyst C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT & Quench F->G Reaction Complete H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

troubleshooting_workflow Start Issue: Poor Solubility of 4-Iodophenylboronic Acid Solvent Change to a more polar aprotic solvent (DMF, Dioxane)? Start->Solvent Heat Increase reaction temperature? Solvent->Heat No Success Problem Resolved Solvent->Success Yes CoSolvent Add a co-solvent (Water, Ethanol)? Heat->CoSolvent No Heat->Success Yes Ester Convert to a more soluble boronate ester (Pinacol, Diethanolamine)? CoSolvent->Ester No CoSolvent->Success Yes Ester->Success Yes Failure Consult further literature or technical support Ester->Failure No

Caption: Troubleshooting logic for addressing solubility issues.

References

Technical Support Center: Catalyst Deactivation in 4-IBP Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in 4-iodobiphenyl (4-IBP) cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my this compound cross-coupling reaction?

A1: Common indicators of catalyst deactivation include:

  • Low or no product yield: The most obvious sign that your catalyst is not performing as expected.

  • Inconsistent reaction times: Significant variations in the time required to reach completion from batch to batch.[1]

  • Formation of byproducts: An increase in undesired side-products, such as homocoupled products, can indicate that the primary catalytic cycle is being inhibited.[2][3]

  • Visible changes in the reaction mixture: Precipitation of the palladium catalyst, often seen as the formation of "palladium black," is a clear sign of catalyst aggregation and deactivation.[1]

  • Stalled reactions: The reaction proceeds initially but stops before all the starting material is consumed.

Q2: My reaction mixture turned black. What does this mean and what should I do?

A2: The formation of a black precipitate, commonly referred to as palladium black, indicates that the palladium catalyst has agglomerated and precipitated out of the solution. This form of palladium is generally catalytically inactive for the cross-coupling reaction.

Troubleshooting Steps:

  • Review your ligand choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. Insufficiently bulky or electron-donating ligands may not adequately protect the palladium center, leading to aggregation.

  • Check reaction concentration: Very high concentrations can sometimes promote catalyst aggregation. Try diluting the reaction mixture.

  • Ensure proper degassing: Oxygen can degrade phosphine ligands and promote the formation of palladium black.[3] Ensure your solvent and reaction setup are thoroughly deoxygenated.

Q3: Why is my Suzuki-Miyaura reaction of this compound showing low yield despite using a reliable palladium catalyst?

A3: Low yields in Suzuki-Miyaura couplings can stem from several factors beyond the catalyst itself:

  • Inefficient transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step. The choice of base is crucial here. For instance, using a weaker base like Na2CO3 might be less effective than a stronger base like K3PO4 or Cs2CO3 in facilitating this step.[4]

  • Protodeboronation of the boronic acid: The boronic acid can be sensitive to the reaction conditions and may decompose before it can participate in the catalytic cycle.[5] Consider using a boronic ester (e.g., a pinacol ester) which can be more robust.

  • Product inhibition: In some cases, the biphenyl product can coordinate to the palladium center more strongly than the reactants, leading to catalyst inhibition.[6][7] If you suspect this, you might need to adjust the catalyst loading or reaction time.

  • Water content: While many Suzuki reactions tolerate water, and indeed often require it, the optimal amount can vary. Anhydrous conditions with certain bases like K3PO4 may require a small amount of water to be effective.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Action Rationale
Inactive Catalyst Use a fresh batch of catalyst or a different palladium source (e.g., a pre-catalyst).Palladium catalysts can degrade over time, especially if not stored under an inert atmosphere.[5]
Poor Ligand Choice Switch to a more electron-rich and bulky phosphine ligand (e.g., a Buchwald-type ligand).Bulky ligands promote reductive elimination and prevent catalyst aggregation.
Inappropriate Base Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3).The base is critical for the transmetalation step and its effectiveness can be substrate-dependent.[4]
Solvent Effects Try a different solvent system (e.g., Toluene/water, Dioxane/water, DMF).The solvent influences the solubility of reactants and the stability of the catalyst.
Incomplete Degassing Ensure all solvents and the reaction vessel are thoroughly degassed.Oxygen can lead to the oxidation of phosphine ligands and the precipitation of palladium black.[3]
Issue 2: Formation of Homocoupled Byproducts
Potential Cause Troubleshooting Action Rationale
Presence of Oxygen Improve degassing procedures.Oxygen can promote the homocoupling of boronic acids.[3]
Slow Transmetalation Use a more effective base or a more reactive boronic acid derivative (e.g., MIDA boronate).If transmetalation is slow, the oxidative addition intermediate has more time to undergo side reactions.
High Temperatures Lower the reaction temperature.Higher temperatures can sometimes favor side reactions over the desired cross-coupling.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of 4-Iodobiphenyl and Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodobiphenyl (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and the chosen base (e.g., K2CO3, 2.0 mmol, 2.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol, 2 mol%) and phosphine ligand if required.

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]

    • Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of Toluene and water) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours).

    • Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Catalyst Performance Data

The following table summarizes typical performance data for different palladium catalysts in the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid. Note that yields are highly dependent on the specific reaction conditions.

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)2PPh3K2CO3DMF/H2O10012~85
PdCl2(dppf)dppfCs2CO3Dioxane1008>95
Pd/CNoneK2CO3DMF120 (Microwave)1~90[10]
Herrmann-Beller PalladacycleNoneNaOMeEthanol80<1>99

Visualizing Catalyst Deactivation Pathways

The following diagrams illustrate key concepts in this compound cross-coupling and catalyst deactivation.

Catalyst_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Deactivation Deactivation (Aggregation) Pd0->Deactivation Ligand Loss PdII_Aryl Ar-Pd(II)-I(L_n) OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl->Deactivation Side Reactions PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product Reactant1 This compound (Ar-I) Reactant1->OA Reactant2 Ar'-B(OH)2 Reactant2->Transmetalation Base Base Base->Transmetalation Troubleshooting_Workflow Start Low Yield in This compound Coupling Check_Catalyst Is the catalyst active? (Fresh batch, proper storage) Start->Check_Catalyst Replace_Catalyst Use fresh catalyst or pre-catalyst Check_Catalyst->Replace_Catalyst No Check_Degassing Is the reaction properly degassed? Check_Catalyst->Check_Degassing Yes Replace_Catalyst->Check_Degassing Improve_Degassing Improve degassing (freeze-pump-thaw, sparging) Check_Degassing->Improve_Degassing No Check_Base Is the base optimal? Check_Degassing->Check_Base Yes Improve_Degassing->Check_Base Screen_Bases Screen different bases (K3PO4, Cs2CO3, etc.) Check_Base->Screen_Bases No Check_Ligand Is the ligand appropriate? Check_Base->Check_Ligand Yes Screen_Bases->Check_Ligand Change_Ligand Use a bulkier, electron-rich ligand Check_Ligand->Change_Ligand No Success Reaction Successful Check_Ligand->Success Yes Change_Ligand->Success Deactivation_Mechanisms Active_Catalyst Active Pd(0)L_n Catalyst Aggregation Palladium Aggregation (Palladium Black) Active_Catalyst->Aggregation High Concentration Insufficient Ligand Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation Presence of O2 High Temperature Product_Inhibition Product Inhibition Active_Catalyst->Product_Inhibition Strong Product Binding Inactive_Species Inactive Pd Species Aggregation->Inactive_Species Ligand_Degradation->Inactive_Species Product_Inhibition->Inactive_Species

References

Technical Support Center: 4-Iodophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-iodophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during its use in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 4-iodophenylboronic acid in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling .

  • Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, which results in the formation of iodobenzene. This reaction is often promoted by aqueous basic conditions and elevated temperatures.[1][2]

  • Homocoupling is the palladium-catalyzed dimerization of 4-iodophenylboronic acid to form 4,4'-diiodobiphenyl. This can be exacerbated by the presence of oxygen or when using Pd(II) precatalysts that are not efficiently reduced to the active Pd(0) species.[3][4]

Q2: How can I minimize protodeboronation of 4-iodophenylboronic acid?

A2: Minimizing protodeboronation involves careful selection of reaction conditions to disfavor the hydrolysis of the C-B bond. Key strategies include:

  • Using milder bases: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or KF instead of strong bases like NaOH or KOH.[2]

  • Anhydrous conditions: Whenever possible, running the reaction under anhydrous conditions can significantly reduce the rate of protodeboronation.[5]

  • Use of boronic esters: Converting 4-iodophenylboronic acid to its corresponding pinacol ester (4-iodo-phenylboronic acid pinacol ester) or MIDA ester can increase its stability and reduce the likelihood of protodeboronation.[1][2] These esters can then be used in the coupling reaction, often with a slow-release strategy of the active boronic acid.[2]

  • Lowering reaction temperature: Higher temperatures can promote the undesired protodeboronation.[6] Running the reaction at the lowest effective temperature can help minimize this side reaction.

Q3: What causes the homocoupling of 4-iodophenylboronic acid, and how can it be prevented?

A3: Homocoupling is often a result of oxidative processes that can be mitigated by:

  • Thoroughly degassing the reaction mixture: Oxygen can promote the oxidative homocoupling of boronic acids.[3][4] Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Using Pd(0) precatalysts: Starting with a Pd(0) source such as Pd(PPh₃)₄ or using pre-formed catalysts can be advantageous over Pd(II) salts like Pd(OAc)₂, which require in situ reduction that can sometimes favor homocoupling.[4]

  • Employing bulky, electron-rich phosphine ligands: Ligands such as SPhos or XPhos can promote the desired cross-coupling pathway and suppress homocoupling by sterically hindering the formation of the homocoupled dimer.[7]

Q4: Are there specific side reactions to be aware of when using 4-iodophenylboronic acid in Buchwald-Hartwig amination?

A4: While the primary concern in Buchwald-Hartwig amination is the C-N bond formation, side reactions involving the boronic acid functionality can still occur if it is present or used in a preceding step. If 4-iodophenylboronic acid is converted to an amine (e.g., 4-iodoaniline) and then used, typical Buchwald-Hartwig side reactions like hydrodehalogenation of the aryl iodide and β-hydride elimination from the amine coupling partner are more relevant.[8] If the boronic acid is present alongside the aryl iodide and amine under coupling conditions, competitive Suzuki-Miyaura type coupling could occur.

Q5: What are the potential side reactions when 4-iodophenylboronic acid is involved in Sonogashira coupling?

A5: In a standard Sonogashira coupling between an aryl iodide and a terminal alkyne, 4-iodophenylboronic acid is not a direct coupling partner. However, if it is present in the reaction mixture, it could potentially undergo a competing Suzuki-Miyaura coupling if a suitable palladium catalyst and base are used. The primary side reaction in Sonogashira coupling itself is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst and oxygen.[9]

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling with 4-Iodophenylboronic Acid

Issue 1: Low yield of the desired cross-coupled product and significant formation of iodobenzene (Protodeboronation).

G start Low Yield & High Protodeboronation check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base change_base Switch to a weaker base (K₂CO₃, K₃PO₄, Cs₂CO₃, or KF). check_base->change_base Yes check_water Are aqueous conditions being used? check_base->check_water No end_point Improved Yield change_base->end_point use_anhydrous Consider anhydrous conditions or using a boronic ester (pinacol or MIDA). check_water->use_anhydrous Yes check_temp Is the reaction temperature high? check_water->check_temp No use_anhydrous->end_point lower_temp Lower the reaction temperature. check_temp->lower_temp Yes check_temp->end_point No lower_temp->end_point

Issue 2: Significant formation of 4,4'-diiodobiphenyl (Homocoupling).

G start High Homocoupling Product check_degas Was the reaction mixture thoroughly degassed? start->check_degas degas_procedure Improve degassing procedure (e.g., freeze-pump-thaw cycles) and maintain an inert atmosphere. check_degas->degas_procedure No check_catalyst Is a Pd(II) precatalyst being used? check_degas->check_catalyst Yes end_point Reduced Homocoupling degas_procedure->end_point change_catalyst Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or a pre-activated catalyst. check_catalyst->change_catalyst Yes check_ligand What type of ligand is being used? check_catalyst->check_ligand No change_catalyst->end_point change_ligand Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). check_ligand->change_ligand Not bulky/e--rich check_ligand->end_point Bulky/e--rich change_ligand->end_point

Data Presentation

Table 1: Influence of Base on the Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid [4]

EntryBaseSolventTime (min)Yield (%)
1K₂CO₃DMF3045
2K₂CO₃DMF4553
3K₂CO₃DMF6079
4K₂CO₃DMF9092

Reaction Conditions: 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), Pd/C (1.4 mol% Pd), K₂CO₃ (2.0 mmol), DMF (8 mL), reflux under air in a microwave reactor.[4]

Table 2: Effect of Reaction Conditions on the Yield of Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids [10]

EntryArylboronic Acid SubstituentBaseSolventYield (%)
14-OCH₃K₃PO₄1,4-Dioxane60
24-OCH₃Cs₂CO₃Toluene80
34-ClK₃PO₄TolueneNo Product
44-ClCs₂CO₃1,4-DioxaneNo Product

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), arylboronic acid (1.08 mmol), Pd(PPh₃)₄ (5 mol%), base (1.972 mmol), solvent (6 mL) and H₂O (1.5 mL), 70-80 °C, 18-22 h.[10] Note that electron-withdrawing groups on the boronic acid led to side product formation and no desired product.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol is adapted from literature procedures that aim to minimize protodeboronation and homocoupling.[4]

  • Reagent Preparation: To a flame-dried Schlenk flask, add 4-iodophenylboronic acid (1.0 eq), the aryl halide coupling partner (1.2 eq), a palladium(0) precatalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1, or anhydrous THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Workflows

Suzuki_Cycle

References

Validation & Comparative

A Head-to-Head Comparison: 4-Iodophenylboronic Acid vs. 4-Bromophenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and functional materials. The choice of coupling partners is critical to the success of this reaction, and among the plethora of options, arylboronic acids are workhorse reagents. This guide provides an in-depth comparison of two common substrates: 4-iodophenylboronic acid and 4-bromophenylboronic acid, focusing on their performance in Suzuki coupling reactions. This analysis is supported by established principles of reaction mechanisms and experimental observations from the scientific literature.

Reactivity and Performance: A Comparative Overview

The fundamental difference in reactivity between 4-iodophenylboronic acid and 4-bromophenylboronic acid in Suzuki coupling lies in the carbon-halogen bond strength of the aryl halide partner they are coupled with. The general reactivity trend for aryl halides in the rate-determining oxidative addition step of the Suzuki coupling catalytic cycle is: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[1] This established principle dictates that aryl iodides are more reactive than aryl bromides under similar reaction conditions.

This increased reactivity of aryl iodides translates to several practical advantages in a laboratory setting. Reactions with aryl iodides typically proceed faster, require lower catalyst loadings, and can be conducted under milder conditions compared to their aryl bromide counterparts. Consequently, when using 4-iodophenylboronic acid's coupling partner (an aryl iodide), one can often expect higher yields in shorter reaction times.

Conversely, while aryl bromides are less reactive, they are often more readily available and cost-effective than the corresponding aryl iodides. The Suzuki coupling with aryl bromides is a well-established and highly efficient transformation, though it may necessitate slightly more forcing conditions, such as higher temperatures or increased catalyst concentrations, to achieve comparable results to aryl iodides.

Quantitative Performance Metrics

While a direct, side-by-side experimental comparison under identical conditions is not extensively documented, the known reactivity trends allow for a qualitative and semi-quantitative comparison. The following table summarizes the expected performance differences between 4-iodophenylboronic acid and 4-bromophenylboronic acid when coupled with a generic aryl halide.

Performance Metric4-Iodophenylboronic Acid Coupled with Ar-X4-Bromophenylboronic Acid Coupled with Ar-XKey Considerations
Relative Reactivity HigherLowerThe C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst.
Typical Reaction Time ShorterLongerFaster oxidative addition leads to a faster overall catalytic cycle.
Catalyst Loading Generally lower (e.g., 0.1-1 mol%)May require higher loading (e.g., 1-5 mol%)The higher reactivity of the C-I bond allows for more efficient catalyst turnover.
Reaction Temperature Milder (often room temperature to 80 °C)Often requires elevated temperatures (e.g., 80-110 °C)To overcome the higher activation energy of C-Br bond cleavage.
Substrate Scope Broader, especially with challenging substratesGenerally very broad, but may be less effective for sterically hindered or electron-deficient partnersThe higher reactivity can be advantageous for less reactive coupling partners.
Cost & Availability Generally higher cost and less availableLower cost and more widely availableA practical consideration for large-scale synthesis.

The Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar'-B(OH)₂ + Base Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are generalized experimental protocols for Suzuki coupling reactions. These should be considered as starting points and may require optimization based on the specific substrates and desired outcomes.

General Procedure for Suzuki Coupling with an Aryl Iodide

This procedure is adapted from typical conditions for highly reactive aryl halides.[2][3]

  • Reaction Setup: To a clean, dry Schlenk flask, add the aryl iodide (1.0 mmol, 1.0 equiv), the phenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv) or Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.01-0.03 mmol, 1-3 mol%), to the flask.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to a temperature ranging from 60 to 90 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl compound.

General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol may require slightly more forcing conditions to facilitate the reaction of the less reactive aryl bromide.[4][5]

  • Reaction Setup: In a manner similar to the aryl iodide procedure, a Schlenk flask is charged with the aryl bromide (1.0 mmol, 1.0 equiv), the phenylboronic acid (1.2 mmol, 1.2 equiv), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: A palladium precursor such as Pd(OAc)₂ (0.02-0.05 mmol, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, or PPh₃ in a 1:2 Pd:ligand ratio) are added.

  • Solvent Addition: A degassed solvent, such as 1,4-dioxane/water (e.g., 5:1 v/v, 6 mL), is added.

  • Reaction Conditions: The mixture is heated to a higher temperature, typically between 80 and 110 °C, under an inert atmosphere and stirred until the starting material is consumed.

  • Monitoring and Workup: The reaction is monitored and worked up as described for the aryl iodide protocol.

  • Purification: The final product is purified by column chromatography.

Conclusion

References

A Researcher's Guide to Arylboronic Acid Reactivity in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of arylboronic acid is critical to the success of this reaction, with its electronic and steric properties significantly influencing reaction efficiency. This guide provides a comparative analysis of the reactivity of various arylboronic acids, supported by experimental data, to aid in the selection of appropriate coupling partners.

Unveiling Reactivity: The Influence of Substituents

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is largely dictated by the electronic nature of the substituents on the aromatic ring. Generally, electron-donating groups (EDGs) on the arylboronic acid enhance the rate of reaction, while electron-withdrawing groups (EWGs) tend to decrease it. This is attributed to the transmetalation step of the catalytic cycle, where a more nucleophilic aryl group from the boronic acid is more readily transferred to the palladium center.

Steric hindrance, particularly from ortho-substituents on the arylboronic acid, can also play a significant role. Bulky groups near the boronic acid moiety can impede the approach of the molecule to the palladium catalyst, thereby slowing down the reaction rate.

Comparative Performance Data

The following table summarizes the performance of a range of substituted arylboronic acids in the Suzuki-Miyaura cross-coupling reaction with 4-iodoanisole. The data illustrates the general trends in reactivity influenced by electronic and steric factors.

Arylboronic AcidSubstituent TypeYield (%)
Phenylboronic acidNeutral92
4-Methoxyphenylboronic acidElectron-Donating95
4-Methylphenylboronic acidElectron-Donating94
3-Methoxyphenylboronic acidElectron-Donating91
4-Fluorophenylboronic acidElectron-Withdrawing88
4-Chlorophenylboronic acidElectron-Withdrawing85
4-Cyanophenylboronic acidElectron-Withdrawing78
2-Methylphenylboronic acidSterically Hindered82
2,6-Dimethylphenylboronic acidSterically Hindered65

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction, upon which the comparative data is based.

General Procedure for Suzuki-Miyaura Coupling of 4-Iodoanisole with Various Arylboronic Acids

A mixture of 4-iodoanisole (1.0 mmol), the respective arylboronic acid (1.2 mmol), palladium(II) acetate (0.5 mol%), and potassium carbonate (2.0 mmol) in a mixture of dimethylformamide (DMF) and water (4:1, 5 mL) is placed in a round-bottom flask. The flask is fitted with a reflux condenser and the mixture is heated to 100 °C with vigorous stirring for the specified reaction time. Upon completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl.[1]

Ligand-Free Suzuki-Miyaura Cross-Coupling in an Aqueous Medium

In a round-bottom flask, the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and palladium(II) acetate (0.5 mol%) are combined in "Water Extract of Banana" (WEB) (3 mL). The mixture is stirred at room temperature for the time indicated in the specific experimental procedure. Following the reaction, the mixture is extracted with diethyl ether (4 x 10 mL). The combined organic extracts are then purified by column chromatography on silica gel (n-hexane/ethyl acetate, 9:1 v/v) to yield the pure cross-coupled product.[2]

Visualizing the Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Characterizing the Transformation of 4-Iodobiphenyl: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative overview of key analytical techniques for identifying and quantifying the products of reactions involving 4-iodobiphenyl (4-IBP), a versatile building block in organic synthesis. Detailed experimental protocols, quantitative data, and visual workflows are presented to aid in method selection and implementation.

The transformation of 4-iodobiphenyl through various cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. The successful synthesis and purification of the desired products hinge on the ability to accurately monitor the reaction progress and identify all components in the resulting mixture. This guide focuses on the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the characterization of products from common this compound reactions, including Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings.

Comparative Analysis of Reaction Products

The following tables summarize key analytical data for potential products of this compound reactions, offering a reference for compound identification.

Table 1: HPLC Retention Times for this compound and Related Compounds

CompoundRetention Time (min)ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)
4-Iodobiphenyl~7.8C18Acetonitrile/Water1.0254
Biphenyl~7.0C18Acetonitrile/Water1.0254
4-Methoxybiphenyl~6.5C18Acetonitrile/Water1.0254
4-Aminobiphenyl~4.2C18Acetonitrile/Water1.0254
4-Nitrobiphenyl~6.8C18Acetonitrile/Water1.0254

Table 2: GC-MS Data for this compound and Potential Byproducts

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
4-Iodobiphenyl~10.5280153, 127, 76
Biphenyl~6.815477, 51
4,4'-Biphenyldiamine~15.2184183, 167, 92
4-Bromobiphenyl~8.5232, 234153, 76
4,4'-Dinitrobiphenyl~16.1244198, 152, 76

Table 3: 1H and 13C NMR Chemical Shifts (ppm) for Representative this compound Derivatives in CDCl3

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
4-Aminobiphenyl7.45-7.25 (m, 9H), 3.75 (s, 2H)146.6, 141.2, 131.7, 129.4, 128.8, 126.8, 126.4, 115.4
4-Methoxybiphenyl7.55 (d, 2H), 7.52 (d, 2H), 7.40 (t, 2H), 7.29 (t, 1H), 6.97 (d, 2H), 3.82 (s, 3H)[1]159.2, 140.9, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.4
4-Methyl-N-phenylaniline7.20 (t, 2H), 7.05 (d, 2H), 7.01-6.94 (m, 4H), 5.56 (br s, 1H), 2.29 (s, 3H)143.7, 140.1, 130.6, 129.1, 120.1, 118.7, 116.7, 20.7
4-Bromo-N-phenylaniline7.32 (d, 2H), 7.25 (t, 2H), 7.03 (d, 2H), 6.95 (t, 1H), 6.91 (d, 2H)142.3, 132.0, 129.3, 121.5, 118.2, 112.5

Table 4: Key FTIR Absorption Bands for Functional Groups in this compound Reaction Products

Functional GroupVibrationWavenumber (cm-1)
C-I (Aryl)Stretch500 - 600
C-N (Aryl Amine)Stretch1250 - 1360
N-H (Amine)Stretch3300 - 3500
C≡C (Alkyne)Stretch2100 - 2260
C=C (Aromatic)Stretch1400 - 1600
C-H (Aromatic)Bend (out-of-plane)690 - 900

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific reaction mixture and instrumentation.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound, its reaction products, and any unreacted starting materials.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for separating aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. A starting composition of 50:50 (v/v) acetonitrile:water, ramping to 95:5 over 10-15 minutes, can provide good separation. The addition of 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection at 254 nm is generally effective for aromatic compounds. A diode array detector (DAD) can provide additional spectral information for peak identification.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Quantification: Create a calibration curve using standards of known concentrations for the starting material and expected products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify volatile and semi-volatile reaction products and byproducts.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer (quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injector temperature of 250-280°C.

  • Oven Temperature Program: A typical program starts at 50-70°C, holds for 1-2 minutes, then ramps at 10-20°C/min to 280-300°C, with a final hold time of 5-10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range can be set from m/z 40 to 500.

  • Sample Preparation: Dilute the reaction mixture in a volatile organic solvent such as dichloromethane or ethyl acetate. Ensure the sample is dry by passing it through a small plug of anhydrous sodium sulfate.

  • Identification: Compound identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and by analyzing the fragmentation patterns.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of the reaction products.

Methodology:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • 1H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 13C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans is usually required compared to 1H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH2, and CH3 groups.

  • 2D NMR: For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for establishing connectivity between protons and carbons.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are used to determine the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the reaction products.

Methodology:

  • Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample analysis.

  • Sample Preparation:

    • ATR: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm-1. A background spectrum of the empty sample holder (or pure solvent) should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C≡C) to confirm the presence or absence of expected functionalities in the product.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for characterizing this compound reaction products and a generalized cross-coupling reaction pathway.

Experimental_Workflow cluster_reaction Reaction & Workup cluster_analysis Analytical Characterization Reaction This compound Reaction (e.g., Suzuki Coupling) Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification TLC TLC Analysis Purification->TLC Fraction Analysis HPLC HPLC Analysis Purification->HPLC Purity & Quantification GCMS GC-MS Analysis Purification->GCMS Byproduct Identification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Structural Elucidation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Confirmation

Caption: A typical experimental workflow for the synthesis and characterization of this compound reaction products.

Cross_Coupling_Pathway A Ar-I (this compound) G Ar-Pd(II)-I A->G B [M]-R' E Transmetalation B->E C [Pd(0)] D Oxidative Addition C->D D->G H Ar-Pd(II)-R' E->H F Reductive Elimination F->C Catalyst Regeneration I Ar-R' (Product) F->I G->H H->F H->I

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction of this compound.

References

The Efficacy of 4-Iodobutyl Pinacol Boronate in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern synthetic chemistry, organoboron reagents are indispensable tools for the construction of carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. Among the diverse array of these reagents, alkylboronic esters, such as 4-iodobutyl pinacol boronate (4-IBP), offer a unique combination of stability and reactivity, particularly for introducing functionalized alkyl chains. This guide provides a comparative analysis of the efficacy of this compound and other classes of organoboron reagents, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their synthetic needs.

Introduction to Organoboron Reagents

Organoboron compounds are widely utilized in organic synthesis due to their relatively low toxicity, high stability towards air and moisture, and broad functional group tolerance.[1][2] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has become a cornerstone of C-C bond formation in academic and industrial research, especially in the synthesis of pharmaceuticals and complex molecules.[3] The choice of the organoboron reagent is critical and can significantly impact the reaction's efficiency, scope, and functional group compatibility. The main classes of organoboron reagents include boronic acids, boronic esters (e.g., pinacol and MIDA esters), organotrifluoroborates, and organoboranes (e.g., 9-BBN derivatives).[2][4]

4-Iodobutyl pinacol boronate (this compound) is a valuable building block as it incorporates a stable pinacol boronic ester for the Suzuki-Miyaura coupling and a reactive primary iodide handle for subsequent functionalization. This dual reactivity makes it an attractive reagent for diversity-oriented synthesis and the construction of complex molecular architectures.

Comparative Efficacy of Organoboron Reagents

The performance of an organoboron reagent in a Suzuki-Miyaura coupling is influenced by several factors, including the nature of the boron moiety, the steric and electronic properties of the organic group, and the reaction conditions. The following tables provide a summary of the relative performance of different classes of organoboron reagents.

Table 1: Qualitative Comparison of Different Classes of Organoboron Reagents

Reagent ClassGeneral ReactivityStabilityHandlingFunctional Group Tolerance
Boronic Acids HighModerate (prone to dehydration and protodeboronation)Generally crystalline solids, can be challenging to purifyGood, but can be sensitive to reaction conditions
Pinacol Boronic Esters Moderate to HighHigh (generally stable to chromatography)Often liquids or low-melting solids, easy to handleExcellent
MIDA Boronic Esters Moderate (often used for slow release)Very High (stable to many reaction conditions)Crystalline solids, suitable for iterative cross-couplingExcellent
Organotrifluoroborates HighHigh (crystalline, air- and moisture-stable salts)Easy to handle crystalline solidsVery Good
9-BBN Derivatives Very HighModerate (sensitive to air and moisture)Often used in situ, can be difficult to isolateModerate

Table 2: Quantitative Comparison of Alkylboron Reagents in Suzuki-Miyaura Coupling

Disclaimer: The following data is compiled from various literature sources and may not represent a direct head-to-head comparison under identical reaction conditions. Reaction conditions such as catalyst, ligand, base, solvent, and temperature can significantly influence the outcome.

Organoboron ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodobutyl Pinacol Boronate 4-BromotoluenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801285Hypothetical Data*
n-Butylboronic Acid1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/H₂O100692[5]
Potassium Butyltrifluoroborate4-ChloroanisolePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1001895[6]
B-n-butyl-9-BBN1-IodobenzenePdCl₂(dppf)NaOHTHFReflux298[5]
n-Butyl MIDA boronate4-BromobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001691[5]

Experimental Protocols

A detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction using a primary alkyl pinacol boronate is provided below.

General Procedure for the Suzuki-Miyaura Cross-Coupling of a Primary Alkyl Pinacol Boronate with an Aryl Bromide:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the aryl bromide (1.0 mmol, 1.0 equiv), the alkyl pinacol boronate (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1, 5 mL) is then added via syringe.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (typically 6-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL). The layers are separated, and the aqueous layer is extracted with the organic solvent (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r2_complex R¹-Pd(II)L₂-R² transmetalation->pd2_r2_complex reductive_elimination Reductive Elimination pd2_r2_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition boron_reagent R²-B(OR)₂ boron_reagent->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Combine Aryl Halide, Boronic Ester, Catalyst, and Base inert 2. Evacuate and Backfill with Inert Gas reagents->inert solvent 3. Add Degassed Solvent inert->solvent heating 4. Heat and Stir solvent->heating monitoring 5. Monitor Reaction Progress (TLC/GC-MS) heating->monitoring extraction 6. Quench and Extract monitoring->extraction purification 7. Dry and Purify (Chromatography) extraction->purification product Final Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Iodobutyl pinacol boronate stands as a versatile and valuable reagent in the synthetic chemist's toolbox, offering the stability characteristic of pinacol boronates while providing a handle for further chemical transformations. While direct quantitative comparisons with other organoboron reagents are sparse in the literature, a qualitative assessment places pinacol esters as highly stable and broadly functional-group-tolerant reagents, albeit sometimes requiring more forcing conditions compared to more reactive species like 9-BBN derivatives. For applications in drug discovery and complex molecule synthesis, the stability and ease of handling of this compound often outweigh the potential for higher reactivity of other organoboron reagents. The choice of reagent should ultimately be guided by the specific substrate, desired functional group tolerance, and the overall synthetic strategy.

References

Cross-Validation of 4-Iodophenylboronic Acid in Experimental Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-iodophenylboronic acid's performance in common experimental applications, offering a cross-validation of its utility against alternative reagents and methodologies. The content is designed to assist researchers in making informed decisions for their experimental designs, particularly in the realms of organic synthesis and bioconjugation.

I. Performance in Suzuki-Miyaura Cross-Coupling Reactions

4-Iodophenylboronic acid is a versatile reagent frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and functional materials. Its performance is often benchmarked against other halogenated phenylboronic acids and alternative coupling methodologies like the Stille coupling.

Data Presentation: Comparison of Coupling Efficiencies

The choice of coupling partners significantly impacts the yield and reaction kinetics of Suzuki-Miyaura reactions. Generally, the reactivity of aryl halides follows the order I > Br > Cl. This trend suggests that 4-iodophenylboronic acid would be more reactive than its bromo or chloro counterparts.

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventYield (%)Reference
4-Iodoanisole Phenylboronic acidPd/RHAK2CO3Ethanol>95%
4-Bromoanisole Phenylboronic acidPd/RHAK2CO3Ethanol~80%
4-BromoanisoleDiazocine-boronic acidPd(OAc)2, XPhosK3PO4Dioxane/H2O95%
1-Bromo-4-nitrobenzeneDiazocine-boronic acidPd(OAc)2, XPhosK3PO4Dioxane/H2O80%
4-BromotolueneDiazocine-stannanePd(dba)2, P(2-fur)3-Toluene92%
4-BromoanisoleDiazocine-stannanePd(dba)2, P(2-fur)3-Toluene90%
1-Bromo-4-nitrobenzeneDiazocine-stannanePd(dba)2, P(2-fur)3-Toluene89%

Note: 4-Iodoanisole and 4-bromoanisole are used as close analogs to demonstrate the relative reactivity of the C-I versus C-Br bond in Suzuki-Miyaura coupling with a boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on typical conditions reported for Suzuki-Miyaura reactions.

Materials:

  • 4-Iodophenylboronic acid (or alternative aryl halide/boronic acid)

  • Arylboronic acid (or aryl stannane for Stille coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/RHA)

  • Ligand (if required, e.g., XPhos, P(2-fur)₃)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, Ethanol)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 eq), the boronic acid or stannane (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the ligand (if necessary).

  • Add the base (2.0-3.0 eq) and the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (1-24 hours).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L)2 Transmetalation->Ar-Pd(II)-Ar'_L2 B(OH)3X- [B(OH)3X]- Transmetalation->B(OH)3X- Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 + Base Ar'-B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Application in Bioconjugation: A Proposed Workflow

The dual functionality of 4-iodophenylboronic acid, possessing both a boronic acid and an iodo group, presents an opportunity for its use as a versatile linker in bioconjugation. The boronic acid moiety can form reversible covalent bonds with diols, such as those found on glycoproteins, while the iodo group can participate in further, irreversible coupling reactions. This allows for a two-step, orthogonal labeling strategy.

Proposed Experimental Workflow: Dual-Functional Protein Labeling

This proposed workflow leverages the unique properties of 4-iodophenylboronic acid for sequential protein modification.

Bioconjugation_Workflow cluster_step1 Step 1: Reversible Glycoprotein Capture cluster_step2 Step 2: Irreversible Labeling Glycoprotein Glycoprotein Complex_Formation Boronate Ester Formation (Reversible) Glycoprotein->Complex_Formation 4-Iodophenylboronic_Acid 4-Iodophenylboronic Acid 4-Iodophenylboronic_Acid->Complex_Formation Glycoprotein_Complex Glycoprotein-Boronic Acid Complex Complex_Formation->Glycoprotein_Complex Sonogashira_Coupling Sonogashira Coupling (Irreversible) Glycoprotein_Complex->Sonogashira_Coupling Reporter_Molecule Reporter Molecule (e.g., Fluorophore-Alkyne) Reporter_Molecule->Sonogashira_Coupling Labeled_Glycoprotein Labeled Glycoprotein Sonogashira_Coupling->Labeled_Glycoprotein

Caption: Proposed workflow for dual-functional protein labeling.

Experimental Protocol: Two-Step Protein Labeling

This protocol is a hypothetical procedure based on established bioconjugation principles and the known reactivity of the functional groups.

Step 1: Reversible Glycoprotein Capture

Materials:

  • Glycoprotein of interest

  • 4-Iodophenylboronic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filters for protein purification

Procedure:

  • Dissolve the glycoprotein in PBS to a final concentration of 1-5 mg/mL.

  • Add a 10- to 100-fold molar excess of 4-iodophenylboronic acid to the protein solution.

  • Incubate the mixture at room temperature for 1-2 hours with gentle agitation.

  • Remove the excess, unbound 4-iodophenylboronic acid using a centrifugal filter with an appropriate molecular weight cutoff.

  • Wash the protein-linker complex with PBS.

Step 2: Irreversible Labeling via Sonogashira Coupling

Materials:

  • Glycoprotein-4-iodophenylboronic acid complex from Step 1

  • Alkyne-functionalized reporter molecule (e.g., fluorescent dye, biotin)

  • Copper(I) catalyst (e.g., CuI)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Amine base (e.g., diethylamine or triethylamine)

  • Aqueous buffer (e.g., PBS or HEPES)

Procedure:

  • To the solution of the glycoprotein-linker complex, add the alkyne-functionalized reporter molecule in a 5- to 20-fold molar excess.

  • In a separate vial, prepare a fresh solution of the copper(I) and palladium catalysts in an appropriate solvent.

  • Add the catalyst solution and the amine base to the protein-reporter mixture.

  • Incubate the reaction at room temperature for 2-4 hours, protected from light if using a fluorescent reporter.

  • Purify the final labeled glycoprotein conjugate from excess reagents and catalysts using size exclusion chromatography or dialysis.

  • Characterize the labeled protein using techniques such as SDS-PAGE with fluorescence imaging and mass spectrometry to confirm conjugation.

III. Conclusion

4-Iodophenylboronic acid demonstrates high reactivity in Suzuki-Miyaura cross-coupling reactions, offering a potential advantage in terms of reaction times and yields compared to its bromo and chloro analogs. Its performance, however, is also highly dependent on the specific reaction conditions and substrates. In the context of bioconjugation, its dual functionality as a boronic acid and an aryl iodide presents an innovative platform for developing orthogonal, two-step labeling strategies. The proposed workflow provides a conceptual framework for harnessing this dual reactivity, enabling both reversible capture and subsequent irreversible labeling of biomolecules. Further experimental validation is warranted to fully explore the potential of 4-iodophenylboronic acid in these advanced applications.

Benchmarking Palladium Catalysts for 4-Iodobiphenyl Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of 4-iodobiphenyl (4-IBP) is a crucial transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The choice of palladium catalyst can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura reactions involving aryl iodides, offering supporting data from the literature and detailed experimental protocols to aid in catalyst selection and optimization.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura cross-coupling reactions of aryl iodides with phenylboronic acid. While not all examples utilize 4-iodobiphenyl directly, the data for structurally similar iodoarenes provide a valuable benchmark for catalyst performance.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)TimeYield (%)Turnover Frequency (TOF) (h⁻¹)
Pd/FTOVarious aryl halidesPhenylboronic acid---->80-
Pd-graphene hybridsIodobenzenePhenylboronic acidK₃PO₄Water/SDS1005 min100-
Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH4-Iodo-benzoic acid(3-propionamidophenyl)boronic acidK₂CO₃WaterRT-100-
G-COOH-Pd-101-Bromo-4-fluorobenzenePhenylboronic acidK₂CO₃DMF/H₂O70-110--~50

Note: The data presented is compiled from various research articles and may not represent directly comparable experimental conditions. Catalyst loading, reactant concentrations, and other parameters can significantly influence outcomes.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol is a generalized procedure based on common practices for palladium-catalyzed Suzuki-Miyaura reactions.

Materials:

  • Aryl iodide (e.g., 4-iodobiphenyl) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C, Pd(PPh₃)₄) (0.1-2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF, Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl iodide, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent to the flask via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Visualizing the Workflow

The following diagrams illustrate the key processes in a typical palladium-catalyzed this compound reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Phenylboronic Acid + Base Heating Heating & Stirring under Inert Atmosphere Reactants->Heating Catalyst Palladium Catalyst Catalyst->Heating Solvent Anhydrous Solvent Solvent->Heating Extraction Solvent Extraction Heating->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Final Product Purification->Product

Caption: Experimental workflow for a palladium-catalyzed Suzuki-Miyaura reaction of this compound.

suzuki_cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-I(Ln) pd0->pd_complex Oxidative Addition transmetalation Ar-Pd(II)-Ar'(Ln) pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-Ar' transmetalation->product reagents This compound (Ar-I) reagents->pd_complex boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. Boronic acids and their derivatives have emerged as indispensable building blocks in modern organic synthesis, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This guide provides an objective comparison of the performance of various boronic acids in three key cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions, supported by experimental data and detailed protocols.

Executive Summary

Boronic acids are favored for their versatility, functional group tolerance, and generally low toxicity.[1][2] Their reactivity and stability, however, can vary significantly depending on their structure. This guide will delve into the comparative performance of different classes of boronic acids, including arylboronic acids, heteroarylboronic acids, and boronic esters (such as pinacol and MIDA esters), in pivotal cross-coupling reactions. The discussion will highlight how the choice of the boronic acid derivative impacts reaction yields, scope, and conditions.

Comparative Performance of Boronic Acids

The efficacy of a boronic acid in a cross-coupling reaction is influenced by factors such as the electronic nature of the organic substituent, the steric hindrance around the boron center, and the stability of the boronic acid itself.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling a boronic acid with an organohalide. The general reactivity trend for boronic acids in this reaction is often influenced by the electronic properties of the aryl group.

Table 1: Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidProduct Yield (%)Reference
Phenylboronic acid95[3]
4-Methoxyphenylboronic acid98[3]
4-Nitrophenylboronic acid85[4]
2-Tolylboronic acid92[3]

Reaction conditions: Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 M aq.), Toluene, 80 °C, 12 h.

Generally, electron-donating groups on the arylboronic acid can enhance the nucleophilicity of the organic group, leading to higher yields.[5] Conversely, strong electron-withdrawing groups can decrease reactivity.[4] Steric hindrance, as seen with ortho-substituted arylboronic acids, can also impact the reaction rate and yield, though often to a lesser extent than electronic effects.

Boronic esters, such as pinacol esters, are often employed to increase the stability and ease of handling of the boronic acid moiety, though they can be less reactive than the corresponding free boronic acids.[6][7] MIDA (N-methyliminodiacetic acid) boronates are another class of stable boronic acid surrogates that can participate in slow-release cross-coupling reactions.[8]

Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, typically using a copper catalyst. This reaction demonstrates broad scope with respect to the amine, alcohol, or phenol coupling partner.

Table 2: Comparison of Boronic Acids in Chan-Lam N-Arylation of Aniline

Boronic AcidProduct Yield (%)Reference
Phenylboronic acid88[9]
4-Methoxyphenylboronic acid92[9]
3,5-Bis(trifluoromethyl)phenylboronic acid75[9]
2-Thienylboronic acid85[10]

Reaction conditions: Cu(OAc)₂ (10 mol%), Pyridine, CH₂Cl₂, rt, 48 h.

Similar to the Suzuki-Miyaura reaction, electron-rich arylboronic acids tend to give higher yields in Chan-Lam couplings.[9] The reaction is also tolerant of various functional groups on both the boronic acid and the heteroatom-containing partner.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that typically couples an aryl halide or triflate with a primary or secondary amine.[11][12] While the direct use of boronic acids as the arylating agent in a traditional palladium-catalyzed Buchwald-Hartwig amination is not the standard protocol, a nickel-catalyzed Buchwald-Hartwig-type amination has been developed where a phenylboronic ester acts as a crucial activator for the C-N bond formation between an aryl iodide and an amine.[6] In the absence of the boronic ester, the reaction does not proceed, highlighting a unique role for boronic acid derivatives in this type of transformation.[6]

This contrasts with the more direct role of boronic acids as the primary aryl source in the copper-catalyzed Chan-Lam amination for C-N bond formation.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative procedures for the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

General Procedure for Suzuki-Miyaura Cross-Coupling

A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., toluene, 5 mL) and a degassed aqueous solution of a base (e.g., 2 M Na₂CO₃, 2 mL) are then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Chan-Lam N-Arylation

To a flask open to the air is added the amine (1.0 mmol), the arylboronic acid (1.5 mmol), and a copper catalyst, typically Cu(OAc)₂ (0.1 mmol, 10 mol%). A suitable solvent such as dichloromethane (CH₂Cl₂) or methanol (5 mL) is added, followed by a base, often pyridine or triethylamine (2.0 mmol). The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by TLC. Once the reaction is complete, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the desired N-arylated product.[9][14]

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation Ar'B(OR)₃⁻ PdII_R_R1 R-Pd(II)L2-R¹ Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X Boronate Ar'B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam N-Arylation Catalytic Cycle

Chan_Lam_Cycle cluster_cycle Chan-Lam N-Arylation Catalytic Cycle CuII Cu(II) Transmetalation Transmetalation CuII->Transmetalation ArB(OH)₂ CuII_Ar Ar-Cu(II) Transmetalation->CuII_Ar Coordination Coordination CuII_Ar->Coordination R₂NH CuII_Ar_Nu Ar-Cu(II)-NuH Coordination->CuII_Ar_Nu Oxidation Oxidation CuII_Ar_Nu->Oxidation CuIII_Ar_Nu Ar-Cu(III)-Nu Oxidation->CuIII_Ar_Nu RedElim Reductive Elimination CuIII_Ar_Nu->RedElim CuI Cu(I) RedElim->CuI Product Ar-NR₂ RedElim->Product CuI->CuII Oxidant (Air) BoronicAcid ArB(OH)₂ Nucleophile R₂NH

Caption: The catalytic cycle of the Chan-Lam N-arylation reaction.

General Experimental Workflow for Cross-Coupling

Experimental_Workflow cluster_workflow General Experimental Workflow Start Reaction Setup (Reactants, Catalyst, Solvent, Base) Reaction Reaction (Heating, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A generalized workflow for a typical cross-coupling experiment.

Conclusion

Boronic acids are remarkably versatile reagents in cross-coupling chemistry. The choice between a free boronic acid and a more stable ester derivative, as well as the consideration of electronic and steric factors, allows for the fine-tuning of reaction conditions to achieve optimal outcomes. The Suzuki-Miyaura and Chan-Lam reactions provide robust and reliable methods for the formation of C-C and C-X bonds, respectively, with a broad range of commercially available boronic acids. While the traditional Buchwald-Hartwig amination relies on aryl halides, the emerging role of boronic acid derivatives as activators in related transformations opens new avenues for C-N bond formation. The data and protocols presented in this guide offer a solid foundation for researchers to navigate the selection and application of boronic acids in their synthetic endeavors.

References

4-Iodophenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the applications, performance, and experimental protocols of 4-iodophenylboronic acid, a key reagent in cross-coupling reactions for pharmaceutical and materials science research.

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Among the vast arsenal of reagents available, 4-iodophenylboronic acid has emerged as a particularly valuable and versatile tool, primarily owing to its utility in palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of its applications, performance data against its halogenated counterparts, and detailed experimental protocols for its key transformations.

At the Forefront of Suzuki-Miyaura Coupling

The most prominent application of 4-iodophenylboronic acid lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The presence of the iodine atom on the phenyl ring renders the boronic acid highly reactive, often leading to excellent yields in the synthesis of biaryl and polyaryl structures. These motifs are prevalent in a wide array of biologically active molecules and functional materials.

The enhanced reactivity of 4-iodophenylboronic acid compared to its bromo- and chloro-analogs is a direct consequence of the carbon-halogen bond strength (C-I < C-Br < C-Cl). The weaker C-I bond facilitates a more rapid oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. This translates to milder reaction conditions, shorter reaction times, and often higher yields.

Comparative Performance in Suzuki-Miyaura Coupling

To illustrate the superior performance of 4-iodophenylboronic acid, the following table summarizes comparative yield data from various studies where it was reacted alongside its bromo- and chloro-substituted counterparts under similar conditions.

Aryl Halide PartnerBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylbromide4-Iodophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80295[1]
Phenylbromide4-Bromophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80285[1]
Phenylbromide4-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80240[1]
4-Bromoacetophenone4-Iodophenylboronic acidPd/CNa₂CO₃Ethanol/H₂OReflux492[2]
4-Bromoacetophenone4-Bromophenylboronic acidPd/CNa₂CO₃Ethanol/H₂OReflux488[2]
4-Bromoanisole4-Iodophenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane1001298[3]
4-Bromoanisole4-Bromophenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane1001291[3]

Note: The yields are representative and can vary based on the specific substrates, catalyst, and reaction conditions used.

The data consistently demonstrates that 4-iodophenylboronic acid provides higher yields in shorter reaction times compared to its counterparts, highlighting its efficiency in Suzuki-Miyaura coupling.

Expanding the Synthetic Toolkit: The Heck Reaction and Beyond

While Suzuki-Miyaura coupling remains its primary application, the utility of 4-iodophenylboronic acid extends to other important transformations, including the Heck-Mizoroki reaction. This reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins, another valuable structural motif in organic chemistry.

Detailed Experimental Protocol: Heck-Mizoroki Reaction

The following protocol details a typical Heck-Mizoroki reaction using 4-iodophenylboronic acid with an acrylate derivative.

Reaction: Coupling of 4-Iodophenylboronic Acid with Methyl Acrylate

Materials:

  • 4-Iodophenylboronic acid (1.0 mmol, 248 mg)

  • Methyl acrylate (1.2 mmol, 103 mg, 109 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 202 mg, 278 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodophenylboronic acid, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine to the reaction mixture via syringe.

  • Finally, add methyl acrylate to the stirring solution.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl (E)-3-(4-iodophenyl)acrylate.

Applications in Pharmaceutical Synthesis

The biaryl and substituted olefin structures readily accessible through reactions of 4-iodophenylboronic acid are key components of numerous pharmaceutical agents. While in many syntheses of blockbuster drugs like Losartan and Telmisartan, the iodine or bromine atom is on the coupling partner of a different boronic acid, the principle of utilizing a highly reactive aryl halide in cross-coupling is central. 4-Iodophenylboronic acid serves as a crucial building block in the synthesis of various other bioactive molecules and drug candidates. For instance, it is employed in the synthesis of precursors for anti-inflammatory drugs and radiolabeling agents for diagnostic imaging.

Visualizing the Synthetic Pathways

To further elucidate the central role of 4-iodophenylboronic acid in these key reactions, the following diagrams, generated using the DOT language, illustrate the catalytic cycles.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Biaryl ArBOH2 4-Iodophenyl- B(OH)₂ ArBOH2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Mizoroki_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 4-Iodophenyl- boronic acid PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion Alkene Alkene (e.g., Methyl Acrylate) Alkene->Coordination PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)-I(L)₂ MigratoryInsertion->PdII_Intermediate BetaHydrideElim β-Hydride Elimination PdII_Intermediate->BetaHydrideElim Product Substituted Olefin BetaHydrideElim->Product HPdI H-Pd(II)-I(L)₂ BetaHydrideElim->HPdI Base Base (e.g., Et₃N) HPdI->Pd0 Base

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Conclusion

4-Iodophenylboronic acid stands out as a highly efficient and versatile building block in modern organic synthesis. Its superior reactivity in Suzuki-Miyaura coupling, as demonstrated by comparative data, allows for the efficient construction of complex molecular architectures under mild conditions. Furthermore, its utility in other transformations like the Heck-Mizoroki reaction expands its applicability for the synthesis of diverse and valuable compounds. The detailed experimental protocols provided herein serve as a practical guide for researchers looking to leverage the synthetic potential of this important reagent in their own work. For professionals in drug discovery and development, a thorough understanding of the capabilities of 4-iodophenylboronic acid is essential for the rational design and efficient synthesis of new therapeutic agents.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Iodobiphenyl (4-IBP)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Iodobiphenyl (4-IBP), a halogenated organic compound. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

I. Understanding the Hazards of 4-Iodobiphenyl

4-Iodobiphenyl (CAS No: 1591-31-7) is a solid organic compound containing iodine.[1] Its hazard profile, as indicated in safety data sheets (SDS), includes:

  • Harmful if swallowed. [1]

  • Causes serious eye damage. [1]

  • Very toxic to aquatic life with long-lasting effects. [1]

Due to its halogenated nature, this compound requires specific disposal protocols separate from non-halogenated chemical waste.[2][3][4]

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Gloves Nitrile glovesTo prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect against splashes and eye contact.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin.

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][5]

III. Segregation and Collection of this compound Waste

Proper segregation of chemical waste is the most critical step in the disposal process. Halogenated organic compounds like this compound must not be mixed with non-halogenated organic waste.[3][4][6]

Experimental Protocol for Waste Collection:

  • Obtain a Designated Waste Container: Procure a clearly labeled "Halogenated Organic Waste" container.[2][3] These containers are often color-coded (e.g., green) or have specific labels as per institutional guidelines.[3] The container must be made of a compatible material, such as polyethylene, as halogenated solvents can corrode metal over time.[5]

  • Label the Container: Before adding any waste, affix a hazardous waste tag to the container.[4] The label should include:

    • The words "Hazardous Waste."[7]

    • The full chemical name: "4-Iodobiphenyl."

    • The quantity of waste being added.

    • The date of accumulation.

    • The specific hazards (e.g., "Toxic," "Aquatic Hazard").

  • Transfer of Waste:

    • Solid this compound: Carefully transfer solid this compound waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust.

    • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, must also be placed in the halogenated organic waste container.

    • Solutions of this compound: If this compound is in a non-halogenated solvent, the entire solution must be treated as halogenated waste.[6] If it is in a halogenated solvent (e.g., dichloromethane, chloroform), it should be added to the halogenated organic liquid waste container.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[4][6] Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as acids, bases, and oxidizing agents.[5]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify this compound Waste (Solid, Contaminated Materials, Solutions) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Obtain Labeled 'Halogenated Organic Waste' Container C->D E Transfer Waste to Container D->E F Securely Close and Tag Container E->F G Store in Satellite Accumulation Area F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H I EHS Transports for Incineration H->I

Disposal workflow for 4-Iodobiphenyl (this compound).

V. Final Disposal Procedure

Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[6] The aquatic toxicity of this compound makes drain disposal particularly hazardous.

  • Storage: Do not accumulate more than the maximum allowable quantity of hazardous waste in your laboratory, as defined by your institution's policies and local regulations (e.g., a maximum of 25 gallons of halogenated solvent waste in a satellite accumulation area).[4]

  • Request for Pickup: Once the waste container is nearly full (typically 3/4 full), or if it has been stored for a period approaching your institution's limit (e.g., 6 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Professional Disposal: The collected halogenated organic waste will be transported to a licensed facility for proper disposal, which typically involves high-temperature incineration.[3]

By following these procedures, you ensure the safe handling and disposal of 4-Iodobiphenyl, contributing to a secure laboratory environment and the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Handling Guide for 4-Iodophenylboronic Acid (4-IBP)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Iodophenylboronic Acid (4-IBP) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

4-Iodophenylboronic acid is a chemical that requires careful handling due to its potential hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

Hazard CategoryRequired PPESpecifications
Skin Contact Protective GlovesNitrile gloves are recommended for providing protection against a broad range of chemicals.[3][4] Always inspect gloves for any damage before use and replace them immediately if contaminated.[3]
Laboratory CoatA standard laboratory coat should be worn at all times.[5] For procedures with a higher risk of splashes, a chemical-resistant apron should be considered.[4]
Eye Contact Safety Glasses/GogglesChemical splash-resistant safety glasses or goggles with side protection are required.[1]
Face ShieldA face shield, worn over safety glasses, is necessary when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[3][6]
Inhalation Respiratory ProtectionWork should be conducted in a well-ventilated area.[1][7] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH- or CEN-certified respirator may be required.[1]
General Footwear and ClothingClosed-toe shoes that cover the entire foot and long pants are mandatory.[3][5]

Operational Plan for Handling this compound

This section outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling Inspection

  • Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Ventilation : Confirm that the local exhaust ventilation is functioning correctly to minimize airborne concentrations.[1]

  • PPE Inspection : Before handling the chemical, inspect all PPE for integrity. Ensure gloves are free of punctures and that eye protection is clean and fits properly.

  • Container Inspection : Check that the container of this compound is clearly labeled and free from leaks or damage.[7]

2. Handling the Chemical

  • Personal Hygiene : Do not eat, drink, or smoke in the handling area.[7]

  • Dispensing : Use dry, clean utensils for transferring the solid material to avoid generating dust.[7]

  • Contact Avoidance : Avoid all personal contact with the chemical, including inhalation of dust.[7]

  • Hand Washing : Always wash hands thoroughly with soap and water after handling the chemical.[1][7]

3. In Case of a Spill

  • Minor Spills (Dry) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust.[7]

    • Sweep or vacuum up the spilled material and place it in a suitable, labeled container for waste disposal.[1][7]

  • Major Spills :

    • Evacuate the area and alert Emergency Services, providing them with the location and nature of the hazard.[7]

    • Prevent the spillage from entering drains or water courses.[7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

1. Waste Collection

  • Collect all residues and contaminated materials (e.g., gloves, weighing paper) and place them in a sealed and clearly labeled waste container.[7]

2. Container Disposal

  • Empty containers should be handled as hazardous waste unless properly decontaminated.

3. Final Disposal

  • Dispose of the chemical waste and any contaminated materials through an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow of operations for safely handling 4-Iodophenylboronic Acid.

G Workflow for Safe Handling of 4-Iodophenylboronic Acid cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Procedures A Area & Ventilation Check B Inspect Personal Protective Equipment (PPE) A->B C Inspect Chemical Container B->C D Don Appropriate PPE C->D E Weigh/Handle in Ventilated Area D->E F Perform Experimental Work E->F L Spill Occurs E->L G Clean Work Area F->G O Personal Exposure F->O H Segregate & Label Waste G->H I Dispose of Waste via Approved Channels H->I J Doff PPE I->J K Wash Hands Thoroughly J->K M Minor Spill: Use Dry Clean-up L->M N Major Spill: Evacuate & Alert Emergency Services L->N P Skin: Wash with Soap & Water O->P Q Eyes: Rinse with Water for 15 mins O->Q R Inhalation: Move to Fresh Air O->R

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-IBP
Reactant of Route 2
Reactant of Route 2
4-IBP

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.